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Zirconium(IV) dimethacrylate

Cat. No.: B1612971
CAS No.: 97171-79-4
M. Wt: 263.40 g/mol
InChI Key: RFAUGNILVFBGGF-UHFFFAOYSA-N
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Description

Significance in Contemporary Chemical Research

The significance of Zirconium(IV) dimethacrylate in modern chemical research is underscored by its diverse applications, most notably in the formulation of advanced dental restorative materials. In dental composites, it functions as a potent crosslinking agent and a reinforcing filler. mdpi.com The incorporation of zirconium-based fillers has been shown to significantly improve the mechanical properties of dental resins, including flexural strength and hardness. For instance, studies have demonstrated a substantial increase in the transverse strength of high-impact acrylic resins when reinforced with zirconia powder. researchgate.net Beyond the dental field, this compound and related zirconium-containing materials are explored for their potential in water purification technologies, specifically for the removal of fluoride (B91410) ions from contaminated water. researchgate.net The high affinity of zirconium for fluoride makes these materials effective adsorbents. researchgate.net Furthermore, this compound serves as a crucial precursor in the synthesis of more complex inorganic-organic hybrid materials, such as porous zirconium dicarboxylates, which are of interest for applications in catalysis and gas storage. rsc.orgresearchgate.net

Overview of Zirconium(IV) Coordination in Polymerizable Systems

The coordination chemistry of Zirconium(IV) is central to its role in polymerizable systems. Zirconium(IV) ions exhibit a strong affinity for oxygen-donating ligands, such as the carboxylate groups of methacrylate (B99206). This interaction leads to the formation of stable coordination complexes. In the context of this compound, the methacrylate ligands can coordinate to the zirconium center in various modes. Research on related zirconium-methacrylate oxo-clusters has revealed that methacrylate ligands can act as both chelating (μ1) and bridging (μ2) ligands. chinesechemsoc.org The specific coordination mode influences the reactivity and properties of the resulting material.

Density functional theory calculations have shown that the dissociation energy of these ligands is dependent on their coordination mode, which in turn affects the material's performance in applications like lithography. chinesechemsoc.org The zirconium center in these complexes typically exhibits a high coordination number, often eight, with a distorted square antiprismatic geometry. kuleuven.be The methacrylate groups, being polymerizable, allow the zirconium centers to be covalently integrated into a growing polymer network. This covalent linkage is key to its function as a crosslinking agent, creating a three-dimensional network structure that enhances the mechanical stability and thermal resistance of the final polymer. acs.orgrsc.org

Scope and Research Trajectory of Zr(IV) Dimethacrylate Studies

The exploration of zirconium-based materials in advanced applications has a rich history, particularly in the dental field. The quest for aesthetic and durable metal-free dental restorations spurred the investigation of various ceramic materials. ddslab.commedicafast.com Zirconia (zirconium dioxide) emerged as a leading candidate due to its excellent mechanical properties and biocompatibility. ddslab.comnih.gov The first scientific study on the biomedical properties of zirconia was published in 1969. ddslab.comkingchzirconia.com The development of yttria-stabilized tetragonal zirconia polycrystal (Y-TZP) in the 1990s was a significant milestone, providing the necessary toughness for dental applications. medicafast.com

The research into incorporating zirconium into polymer-based dental composites followed, with the aim of combining the strength of zirconia with the processability of resins. This led to the development of materials like this compound, which can be copolymerized with other dental monomers. acs.org Early research focused on improving the mechanical strength and wear resistance of dental fillings. ddslab.comresearchgate.net

Contemporary research continues to refine these materials, with a focus on creating multi-layered zirconia blocks with gradients in translucency and strength to better mimic natural teeth. researchgate.netyucera.com The future trajectory of research in this area points towards the development of bioactive zirconia materials that can promote tissue integration and even possess antibacterial properties. yucera.com Furthermore, the application of zirconium-based hybrid materials is expanding beyond dentistry into areas such as sustainable materials for water purification and advanced precursors for metal-organic frameworks (MOFs). rsc.orgresearchgate.netyucera.com

Interactive Data Tables

Table 1: Properties of this compound

PropertyValueReference
Chemical FormulaC8H10O5Zr · xH2O americanelements.com
Molecular Weight (anhydrous)277.39 g/mol americanelements.com
AppearanceSolid
Melting Point>250 °C americanelements.com
Density1.69 g/cm³ americanelements.com

Table 2: Mechanical Property Enhancement in Zirconia-Reinforced Polymers

Material SystemProperty MeasuredImprovementReference
Nitrile Rubber with in-situ ZirconiaTensile Strength3 to 4-fold increase acs.org
Nitrile Rubber with in-situ ZirconiaModulus at 100% strain2 to 3-fold increase acs.org
Chloroprene Rubber with in-situ ZirconiaTensile Strength3-fold increase rsc.org
Chloroprene Rubber with in-situ ZirconiaModulus at 100% strain4-fold increase rsc.org
High-Impact Acrylic Resin with ZirconiaTransverse StrengthSignificant increase (proportional to concentration) researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12O4Zr B1612971 Zirconium(IV) dimethacrylate CAS No. 97171-79-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

97171-79-4

Molecular Formula

C8H12O4Zr

Molecular Weight

263.40 g/mol

IUPAC Name

2-methylprop-2-enoic acid;zirconium

InChI

InChI=1S/2C4H6O2.Zr/c2*1-3(2)4(5)6;/h2*1H2,2H3,(H,5,6);

InChI Key

RFAUGNILVFBGGF-UHFFFAOYSA-N

SMILES

CC(=C)C(=O)[O-].CC(=C)C(=O)[O-].[Zr+4]

Canonical SMILES

CC(=C)C(=O)O.CC(=C)C(=O)O.[Zr]

Origin of Product

United States

Synthetic Methodologies for Zirconium Iv Dimethacrylate and Its Derivatives

Precursor Chemistry and Selection

The foundation of any successful synthesis lies in the judicious selection of precursors. The reactivity and structure of both the zirconium source and the methacrylate (B99206) ligand dictate the reaction pathways and the architecture of the resulting material.

Organometallic Zirconium(IV) Precursors

A variety of organometallic zirconium(IV) compounds serve as precursors for the synthesis of zirconium(IV) dimethacrylate. The choice of precursor significantly influences the reaction kinetics and the properties of the final product. Common precursors include zirconium alkoxides, such as zirconium(IV) n-propoxide and zirconium(IV) n-butoxide, as well as zirconium tetrachloride. vulcanchem.comresearchgate.netgoogle.com

The reactivity of these precursors is a key consideration. For instance, zirconium alkoxides are highly susceptible to hydrolysis, which can lead to rapid and uncontrolled precipitation of zirconium dioxide. scielo.br To manage this high reactivity, various strategies are employed, including the use of chelating agents that modify the zirconium center and control the hydrolysis and condensation rates. scielo.brscirp.org The synthesis of this compound often involves the reaction of a zirconium precursor like zirconium tetrachloride with methacrylic acid under controlled conditions to form a chelated product. vulcanchem.com

Organometallic complexes of zirconium, including ansa-type zirconocenes and non-bridged zirconocenes, are also utilized in polymerization catalysis, highlighting the versatility of organozirconium chemistry. researchgate.net The synthesis of these complexes often requires an inert atmosphere and careful control of reaction temperature and solvent. researchgate.net For instance, tetrakis(dimethylamido)zirconium and tetrabenzylzirconium (B1588597) have been investigated as starting materials for creating zirconium complexes. nih.gov

Table 1: Common Organometallic Zirconium(IV) Precursors

Precursor Name Chemical Formula Key Characteristics
Zirconium(IV) n-propoxide Zr(OCH₂CH₂CH₃)₄ High reactivity towards hydrolysis; often used in sol-gel synthesis. researchgate.netscielo.br
Zirconium(IV) n-butoxide Zr(O(CH₂)₃CH₃)₄ Similar to the n-propoxide but with a larger alkyl group, which can influence solubility and reaction rates.
Zirconium tetrachloride ZrCl₄ A common starting material for the synthesis of various zirconium compounds. vulcanchem.com
Zirconyl chloride octahydrate ZrOCl₂·8H₂O A water-soluble precursor used in some sol-gel syntheses. mdpi.com
Tetrakis(dimethylamido)zirconium Zr(N(CH₃)₂)₄ A highly reactive precursor used in the synthesis of specialized zirconium complexes. nih.gov
Tetrabenzylzirconium Zr(CH₂C₆H₅)₄ Another precursor for synthesizing complex organozirconium compounds. nih.gov

Methacrylate Ligand Derivatives

The methacrylate ligand is not merely a passive component; its derivatives can be tailored to impart specific functionalities to the final material. Methacrylic acid is a common and direct source for the methacrylate group. vulcanchem.comscirp.org The interaction between the methacrylate ligand and the zirconium precursor is crucial. For instance, methacrylic acid can act as a chelating agent for zirconium(IV) n-propoxide, influencing the structure and reactivity of the resulting complex. scirp.org

Beyond simple methacrylic acid, functionalized methacrylate derivatives can be incorporated. For example, 3-(trimethoxysilyl)propyl methacrylate (TMSPM) introduces a silane (B1218182) group, enabling the formation of organic-inorganic hybrid networks through covalent Si-O-Zr bonds. researchgate.netdergipark.org.tr This approach allows for the creation of robust materials with enhanced mechanical and thermal properties. The use of bifunctional metal oxo clusters with methacrylate ligands that can crosslink with a polymer matrix during lithographic processes demonstrates the advanced application of these derivatives. researchgate.net

Furthermore, the exchange of methacrylate ligands with other carboxylates, such as dicarboxylic acids, can lead to the formation of porous zirconium dicarboxylates with specific architectures, like the UiO-66 structure. researchgate.netrsc.org This highlights the dynamic nature of the coordination chemistry involved and the potential for creating materials with controlled porosity.

Sol-Gel Processing Routes

The sol-gel process is a versatile and widely used method for preparing a vast array of materials, including organic-inorganic hybrids like those containing this compound. mdpi.comnih.gov This low-temperature technique offers excellent control over the chemical composition and microstructure of the final product. mdpi.comrsc.org The process generally involves the hydrolysis and condensation of molecular precursors to form a colloidal suspension (sol), which then evolves into a gel-like network. nih.govrsc.org

Modified Sol-Gel Techniques for Hybrid Materials

Standard sol-gel methods can be adapted to create hybrid materials with unique properties. mdpi.comnih.gov One common modification involves the co-condensation of different precursors, such as a zirconium alkoxide and an organically modified silane like 3-methacryloxypropyltrimethoxysilane (MAPTMS). scirp.org This allows for the formation of a hybrid network with covalent linkages between the inorganic (zirconium-based) and organic (methacrylate-containing) components. researchgate.netscirp.org

Another modification involves the use of waste solutions containing metal ions as part of the synthesis, demonstrating a move towards more sustainable and green chemistry. journalssystem.com For instance, zirconia and zirconia-vanadium systems have been synthesized using a modified sol-gel method where the traditional hydrolysis promoter was replaced. journalssystem.combibliotekanauki.pl The introduction of nanoparticles, such as zirconia, into a sol-gel matrix is another technique to enhance the properties of the resulting hybrid coatings, improving mechanical strength and transparency. mdpi.com

Role of Chelating Agents in Sol-Gel Synthesis

Chelating agents play a crucial role in the sol-gel synthesis of zirconium-based materials. scielo.bracs.orgustb.edu.cn Zirconium precursors, particularly alkoxides, are highly reactive towards hydrolysis and condensation, which can lead to the uncontrolled precipitation of zirconia particles. scielo.br Chelating agents coordinate to the zirconium center, reducing its reactivity and providing hydrolytic stability. scielo.bracs.org

A variety of chelating agents are employed, including carboxylic acids like acetic acid and citric acid, as well as beta-diketones like acetylacetone. scielo.brrsc.orgustb.edu.cn Methacrylic acid itself can act as a chelating agent. scirp.org The choice of chelating agent can significantly impact the properties of the resulting sol and the final material. For example, different chelating agents can lead to different gelation times and affect the thermal behavior of the synthesized materials. scielo.brscientific.net The use of an amphiphilic chelating agent like n-octadecylacetoacetate has been shown to improve the stability of zirconia-based gel films on a water surface during two-dimensional sol-gel synthesis. acs.org

Table 2: Examples of Chelating Agents in Zirconium Sol-Gel Synthesis

Chelating Agent Type Role in Synthesis Reference
Acetic Acid Carboxylic Acid Reduces hydrolysis rate of zirconium precursors. scielo.br
Citric Acid Carboxylic Acid Binds to zirconium ions, preventing precipitation and acting as a fuel in some methods. ustb.edu.cnscientific.net
Acetylacetone Beta-Diketone Acts as a bidentate ligand, decreasing hydrolysis and condensation kinetics. conicet.gov.ar
Methacrylic Acid Carboxylic Acid Can act as both a ligand and a chelating agent to control reactivity. scirp.org
n-Octadecylacetoacetate Amphiphilic Stabilizes gel films in 2D sol-gel synthesis. acs.org
Triethylenetetraamine (TETA) Polyamino Can reduce the calcination temperature required in the synthesis of cerate-zirconate powders. scientific.net

Control of Hydrolysis and Condensation Kinetics

The kinetics of hydrolysis and condensation reactions are the cornerstone of sol-gel chemistry, determining the structure and properties of the final material. doi.orgmdpi.com For zirconium-based systems, controlling these kinetics is particularly challenging due to the high reactivity of the precursors. scielo.brconicet.gov.ar The rate of hydrolysis is often much faster than condensation, which can lead to the formation of precipitates rather than a homogeneous gel. scielo.br

Several factors can be manipulated to control these kinetics. The water-to-alkoxide molar ratio (Rw) is a critical parameter; increasing the water content generally decreases the gelation time. scielo.brmdpi.com The pH of the solution also has a profound effect. doi.org Acidic conditions can retard condensation kinetics, while basic conditions can accelerate both hydrolysis and condensation. doi.org

The use of chelating agents, as discussed previously, is a primary method for controlling these reactions. scielo.brscirp.orgconicet.gov.ar By modifying the zirconium precursor, chelating agents slow down the hydrolysis rate, allowing for more controlled condensation and the formation of a well-defined network structure. scirp.orgconicet.gov.ar The competition between the condensation of silicate (B1173343) and silicon-zirconium oxide networks can be influenced by the degree of chelation of the zirconium complex. scirp.org This intricate control over the reaction kinetics is essential for tailoring the properties of the resulting this compound-based materials.

Direct Synthesis Approaches for this compound Complexes

The direct synthesis of this compound complexes is primarily achieved through reactions involving a zirconium precursor and methacrylic acid. These methods are foundational for obtaining the basic zirconium-methacrylate building blocks.

One common approach involves the reaction of a zirconium alkoxide, such as zirconium n-propoxide (Zr(OⁿPr)₄), with methacrylic acid. kuleuven.betuwien.at This process is typically carried out in an organic solvent like n-propanol. The reaction relies on the principles of sol-gel chemistry, where the zirconium alkoxide undergoes hydrolysis and condensation. The methacrylic acid serves a dual purpose: it acts as a chelating ligand that stabilizes the resulting complex and can also be a source of water for hydrolysis through an in-situ esterification reaction with the solvent. tuwien.at The ratio of methacrylic acid to the zirconium precursor is a critical parameter that influences the structure of the final product. kuleuven.betuwien.at

Another direct synthesis route utilizes zirconium tetrachloride (ZrCl₄) as the zirconium source. vulcanchem.com In this method, ZrCl₄ is reacted with methacrylic acid under controlled conditions. The reaction leads to the formation of a chelated this compound complex, with the methacrylate groups displacing the chloride ligands. vulcanchem.com This approach offers an alternative pathway using a different type of precursor, which can be advantageous depending on the desired purity and subsequent application of the complex.

These direct synthesis strategies are fundamental for producing not only simple complexes but also for providing the necessary precursors for more elaborate structures like oxoclusters and polyhedra.

Fabrication of this compound Oxoclusters and Polyhedra

The formation of well-defined zirconium-oxo clusters (ZrOCs) with methacrylate ligands represents a significant advancement from simple complexes to intricate, polyhedral structures. These clusters are synthesized by carefully controlling the hydrolysis and condensation of zirconium precursors in the presence of methacrylic acid.

The most common method for fabricating these structures involves the reaction of a zirconium alkoxide, typically zirconium n-propoxide (Zr(OⁿPr)₄), with an excess of methacrylic acid in a solvent like n-propanol. kuleuven.betuwien.at The controlled reaction conditions, including temperature and reactant concentrations, guide the self-assembly of zirconium centers and oxo/hydroxo bridges into stable, discrete clusters. The methacrylate ligands cap the surface of these inorganic cores, ensuring their stability and solubility in organic media.

Research has identified several distinct zirconium-methacrylate oxoclusters. The hexanuclear cluster, [Zr₆(OH)₄O₄(OMc)₁₂] (where OMc is methacrylate), is a well-characterized example. It crystallizes when Zr(OⁿPr)₄ is reacted with a four-fold excess of methacrylic acid over one day. kuleuven.be X-ray diffraction analysis reveals an octahedral arrangement of the six zirconium atoms. Another reported structure is the tetrameric cluster, [Zr₄O₂(OMc)₁₂]. kuleuven.beresearchgate.net The formation of these specific cluster architectures is highly dependent on the reaction parameters, which govern the conversion of initial zirconium tetramers into more thermodynamically stable hexameric or other cluster structures. kuleuven.be

Interactive Table: Zirconium-Methacrylate Oxoclusters

Cluster Formula Zirconium Precursor Key Synthesis Condition Resulting Core Structure
[Zr₆(OH)₄O₄(OMc)₁₂] Zirconium n-propoxide (Zr(OⁿPr)₄) 4-fold excess of methacrylic acid Octahedral Zr₆ core kuleuven.be
[Zr₄O₂(OMc)₁₂] Zirconium n-propoxide (Zr(OⁿPr)₄) Sol-gel process Tetrameric Zr₄ core kuleuven.beresearchgate.net

These oxoclusters are not merely molecular curiosities; they serve as robust, pre-formed secondary building units (SBUs) for creating more complex materials, such as metal-organic frameworks (MOFs) and hybrid polymers. tuwien.atresearchgate.net

Post-Synthetic Modification Strategies

Post-synthetic modification (PSM) offers a powerful strategy for altering the functionality of pre-fabricated zirconium-methacrylate structures without disrupting their core architecture. A prominent example of this is the use of zirconium-methacrylate oxoclusters as precursors for synthesizing porous metal-organic frameworks (MOFs).

The ligand exchange method is a key PSM technique. In this approach, the relatively labile methacrylate ligands on the surface of a zirconium oxocluster are exchanged for other organic linkers, typically dicarboxylic acids. rsc.orgrsc.orgresearchgate.net This strategy has been successfully employed to create highly stable and porous zirconium-based MOFs, such as those with the UiO-66 architecture. rsc.orgrsc.org

A typical procedure involves taking a pre-synthesized zirconium methacrylate oxocluster, such as [Zr₆O₄(OH)₄(OMc)₁₂], and reacting it with a dicarboxylic acid like trans,trans-muconic acid or terephthalic acid in a solvent such as N,N-dimethylformamide (DMF). rsc.orgrsc.org The reaction is often carried out under solvothermal conditions, where heating facilitates the exchange of the monocarboxylate methacrylate ligands for the dicarboxylate linkers. This process bridges the individual Zr₆ oxoclusters into a three-dimensional, crystalline framework. rsc.orgresearchgate.net

A significant advantage of this PSM approach is that it proceeds under milder conditions than direct MOF synthesis from simple zirconium salts (e.g., ZrCl₄), which often yields poorly crystalline materials. rsc.org Using the pre-formed methacrylate cluster as a precursor allows for better control over the crystallization process and the resulting particle size of the MOF. rsc.org

Interactive Table: Post-Synthetic Modification via Ligand Exchange

Starting Material Modifying Ligand Solvent Resulting Structure Key Outcome
[Zr₆O₄(OH)₄(OMc)₁₂] trans,trans-muconic acid DMF Porous Zirconium Muconate (UiO-66 architecture) rsc.orgrsc.org Control of particle size, high crystallinity
[Zr₆O₄(OH)₄(OMc)₁₂] Terephthalic acid DMF Porous Zirconium Terephthalate (UiO-66 architecture) rsc.org Formation of stable MOF under mild conditions

This strategy highlights the versatility of this compound oxoclusters as building blocks, enabling the rational design and synthesis of functional porous materials through subsequent chemical modification.

Coordination Chemistry of Zirconium Iv in Dimethacrylate Systems

Zirconium(IV) Coordination Environment Analysis

The coordination environment of the Zirconium(IV) ion in dimethacrylate systems is dictated by the nature of the dimethacrylate ligand itself, the presence of other ancillary ligands, and the ubiquitous role of water and hydroxide (B78521) ions in aqueous or hydrated environments. Zirconium(IV) is known for its ability to accommodate a high coordination number, typically ranging from 6 to 8, and occasionally higher, due to its large ionic radius and high charge. researchgate.netnih.gov

Ligand Denticity and Binding Modes of Dimethacrylate

Denticity refers to the number of donor atoms in a single ligand that bind to the central metal ion. numberanalytics.com The dimethacrylate ligand possesses two methacrylate (B99206) groups, each containing carboxylate functionalities that can coordinate to the Zr(IV) center. The carboxylate group can bind to a metal ion in several ways, including as a monodentate ligand (one oxygen atom binds), a bidentate chelating ligand (both oxygen atoms bind to the same metal center forming a four-membered ring), or a bidentate bridging ligand (linking two different metal centers). researchgate.net

Given its structure with two separate carboxylate groups, the dimethacrylate ligand is inherently polydentate. It can coordinate to a Zr(IV) ion in a variety of ways:

Bidentate: One of the two methacrylate groups could bind in a bidentate fashion.

Tetradentate: Both methacrylate groups could bind to the same Zr(IV) center, likely in a chelating manner.

Bridging: The two methacrylate groups could bridge two different Zr(IV) centers, leading to the formation of polymeric structures. This is a common feature in metal carboxylate chemistry. researchgate.net

The interaction of functional monomers, such as 10-methacryloyloxydecyldihydrogenphosphate (10-MDP), with zirconia surfaces has been studied extensively. In these systems, the phosphate (B84403) group forms strong P-O-Zr bonds, while the methacrylate group is available for polymerization. oatext.comnih.gov By analogy, the carboxylate groups of dimethacrylate are expected to form strong Zr-O-C bonds with the zirconium ion.

Table 1: Potential Binding Modes of a Carboxylate Group to a Metal Center
Binding ModeDescriptionDenticity (per group)Structural Implication
MonodentateA single oxygen atom from the carboxylate group coordinates to the metal center.1Leaves one oxygen atom uncoordinated.
Bidentate ChelatingBoth oxygen atoms of the carboxylate group coordinate to the same metal center.2Forms a stable four-membered chelate ring.
Bidentate BridgingEach oxygen atom of the carboxylate group coordinates to a different metal center.1 (to each metal)Leads to the formation of polynuclear or polymeric structures.

Influence of Ancillary Ligands on Coordination Sphere

Ancillary ligands are ligands in a coordination complex other than the primary ligand of interest (in this case, dimethacrylate). These additional ligands are crucial in satisfying the coordination number of the metal ion and modulating the electronic and steric properties of the complex. illinois.edursc.org The nature of ancillary ligands can influence the reactivity, stability, and even the nuclearity (the number of metal centers) of the resulting complex. researchgate.net

In Zirconium(IV) chemistry, the coordination sphere is often completed by various ancillary ligands. Studies on different Zr(IV) complexes have shown the incorporation of:

Solvent Molecules: In many syntheses, solvent molecules like methanol (B129727) or dimethylformamide can coordinate to the metal center. nih.govniscpr.res.in

Other Chelating Agents: In competitive systems, ligands like aminoborollides or picolinamides can occupy coordination sites. rsc.orgcaltech.edu

Hydroxide and Water: As will be discussed in the next section, hydroxide (OH⁻) and water (H₂O) are extremely common and influential ancillary ligands for Zr(IV). chalcogen.rochemrxiv.orgchemrxiv.org

The presence of the synonym "Zirconium Dimethacrylate Dihydroxide" for the hydrated compound strongly suggests that hydroxide groups act as key ancillary ligands in this system, directly bonding to the Zr(IV) center alongside the dimethacrylate ligand. gelest.com These ancillary ligands play a critical role in stabilizing the high charge of the Zr(IV) ion and completing its preferred coordination geometry, which is often a distorted square antiprism or triangulated dodecahedron. mdpi.comnih.gov

Role of Water and Hydroxide Ligands in Zr(IV) Complexes

Zirconium(IV) ions exhibit a profound tendency to undergo hydrolysis in aqueous solutions, even at very low pH. rsc.orgradiochem.org This strong affinity for oxygen-based ligands means that water and hydroxide ions are almost always involved in the coordination sphere unless rigorously excluded. The high charge density of Zr(IV) polarizes coordinated water molecules, increasing their acidity and facilitating deprotonation to form hydroxide ligands.

Key findings from studies on various Zr(IV) complexes highlight this role:

In aqueous solutions without other stabilizing ligands, Zr(IV) exists as tetrameric hydroxo-bridged complexes, such as [Zr₄(OH)₈(H₂O)₁₆]⁸⁺. rsc.org

DFT calculations and X-ray absorption spectroscopy (EXAFS) studies of the [Zr(IV)-DFO] complex suggest that the coordination sphere is completed not by water, but by two hydroxide ligands, forming a more stable Zr(DFO)(OH)₂ species. nih.gov

Hydrated zirconium(IV) acetylacetonate (B107027) complexes show characteristic IR bands corresponding to both coordinated water molecules and hydroxyl groups, indicating their presence within the complex structure. chalcogen.ro

Therefore, in "Zirconyl dimethacrylate, hydrate," it is certain that water and/or hydroxide ligands are integral components of the coordination sphere. gelest.com These ligands help to complete the eight-coordinate environment typical for Zr(IV), with Zr–O bond distances to hydroxide ions being markedly shorter and stronger than those to water molecules. rsc.orgnih.gov

Stability and Reactivity of Zirconium(IV)-Dimethacrylate Coordination Bonds

The stability of the coordination bonds between Zirconium(IV) and dimethacrylate is governed by the fundamental principles of hard and soft acid and base (HSAB) theory. Zr(IV) is a classic hard Lewis acid due to its high positive charge and small size for its charge. The oxygen donor atoms of the dimethacrylate's carboxylate groups are hard Lewis bases. The interaction between a hard acid and a hard base is strong and predominantly electrostatic in nature, leading to the formation of highly stable complexes. mdpi.com

The stability of Zr(IV) complexes with oxygen-donating ligands is exceptionally high. For instance, the stability constant for the Zr(IV) complex with the tetrahydroxamate ligand H₄L2 is among the highest reported (log β = 45.9). nih.gov Similarly, the bond formed between zirconia (ZrO₂) and phosphate-containing methacrylate monomers like 10-MDP is chemically robust and water-resistant. oatext.comnih.gov This strong interaction is attributed to the formation of covalent/ionic P-O-Zr bonds. oatext.com A similar strong and stable Zr-O-C linkage is expected for the zirconium-dimethacrylate bond.

The reactivity of the Zirconium(IV) dimethacrylate complex is primarily associated with the methacrylate groups. While the Zr-O core is stable, the vinyl groups of the methacrylate moieties are available for polymerization. This dual nature is the basis for its use in dental materials and polymer chemistry, where the zirconium complex acts as a cross-linking agent or a filler that can be integrated into a polymer matrix via radical polymerization of its carbon-carbon double bonds. nih.gov Kinetic studies on related zirconium-catalyzed polymerization of methyl methacrylate (MMA) show that the reaction proceeds via a coordination-addition mechanism involving an eight-membered ester enolate chelate. researchgate.net

Table 2: Factors Influencing Zr(IV)-Dimethacrylate Bond Stability
FactorDescriptionContribution to Stability
HSAB PrincipleInteraction between the hard acid Zr(IV) and the hard oxygen base of the carboxylate.High. Leads to strong, predominantly ionic bonding.
Electrostatic AttractionStrong attraction between the highly positive Zr⁴⁺ ion and the negatively charged carboxylate groups.High. A major driving force for complex formation. mdpi.com
ChelationPotential for the dimethacrylate ligand to form a ring structure with the Zr(IV) ion.Moderate to High. The chelate effect would significantly enhance thermodynamic stability.
HydrolysisFormation of stable Zr-OH bonds.High. Zr(IV) hydrolysis is extensive and competes with other ligands, but hydroxo ligands can co-exist in the final complex, contributing to overall stability. radiochem.org

Chelation Effects in this compound Systems

Chelation is the formation of two or more separate coordinate bonds between a polydentate ligand and a single central metal atom, resulting in a ring structure. wikipedia.org The formation of these chelate rings leads to a significant increase in the thermodynamic stability of the complex compared to complexes with analogous monodentate ligands; this phenomenon is known as the chelate effect. wikipedia.org

The dimethacrylate ligand, with its two methacrylate units, is capable of acting as a chelating agent for the Zr(IV) ion. Depending on the flexibility and length of the spacer connecting the two methacrylate groups, it could form a large chelate ring by binding with both carboxylate functions to the same metal center. The large size of the Zr(IV) ion and its preference for high coordination numbers make it an excellent candidate for chelation by large polydentate ligands. researchgate.netnih.gov

The stability of Zr(IV) complexes is greatly enhanced by chelation. For example:

Desferrioxamine (DFO), a hexadentate siderophore, forms a stable chelate with Zr(IV) by wrapping its three hydroxamate groups around the ion. chemrxiv.orgnih.gov

Tetrahydroxamate chelators have been specifically designed to fully saturate the coordination sphere of Zr(IV), leading to exceptionally high stability constants. nih.gov

If the dimethacrylate ligand chelates to the Zr(IV) center, it would result in a thermodynamically stable complex due to the favorable entropic contribution of the chelate effect. This chelation would restrict the conformational freedom of the ligand and create a more rigid and pre-organized structure, which is often a prerequisite for specific catalytic activities or material properties. researchgate.net The formation of such a chelate would be in competition with the formation of bridged, polymeric structures, and the dominant species would depend on factors like reaction conditions and stoichiometry.

Polymerization Mechanisms and Kinetic Analysis of Zirconium Iv Dimethacrylate

Free Radical Polymerization Pathways of Zirconium(IV) Dimethacrylate

This compound polymerizes via a free-radical chain-growth mechanism, a process fundamental to the formation of highly crosslinked polymer networks. nih.govfiveable.me This pathway involves the sequential addition of monomer units to a growing polymer chain that has a radical active center. The polymerization process is characterized by initiation, propagation, and termination steps, each influencing the final properties of the polymer network. youtube.commdpi.com The kinetics of this process are complex, often deviating from classical polymerization behavior due to viscosity-related phenomena that arise as the reaction proceeds. wikipedia.org

Initiation Mechanisms and Photoinitiator Systems

The free radical polymerization of this compound is initiated by the generation of free radicals from an initiator molecule. In photopolymerization, this is achieved through the use of photoinitiator systems that absorb light, typically in the UV or visible spectrum, and subsequently undergo cleavage or hydrogen abstraction to produce reactive radicals. oraljournal.commdpi.com

Common photoinitiator systems for dimethacrylate-based resins, which are applicable to this compound, include Type I and Type II systems.

Type I Photoinitiators: These initiators, such as acylphosphine oxides, undergo unimolecular bond cleavage upon irradiation to form two free radicals. nih.gov They are known for their high efficiency. nih.gov

Type II Photoinitiators: This system typically consists of a photosensitizer, such as camphorquinone (B77051) (CQ), and a co-initiator, often a tertiary amine. oraljournal.comnih.gov Upon light absorption, the photosensitizer enters an excited state and interacts with the co-initiator to generate the initiating radicals. mdpi.com

The choice of photoinitiator system can significantly impact the polymerization kinetics and the final degree of conversion. pocketdentistry.com For instance, the combination of camphorquinone and an amine co-initiator is a widely used system in dental resins. mdpi.com The concentration and absorption characteristics of the photoinitiator must be carefully selected to ensure efficient light absorption and radical generation. pocketdentistry.com

The initiation process can be summarized by the following general steps:

Photoexcitation: The photoinitiator (PI) absorbs a photon of light (hν) and is promoted to an excited state (PI*).

Radical Generation: The excited photoinitiator undergoes fragmentation or reacts with a co-initiator to produce free radicals (R•).

These free radicals then proceed to react with a this compound monomer, initiating the polymerization chain.

Chain-Growth Polymerization Dynamics

Once initiated, the polymerization of this compound proceeds via a chain-growth mechanism, characterized by the rapid addition of monomer molecules to the growing polymer radical. fiveable.me The propagation step involves the attack of the radical on the double bond of a monomer molecule, which in turn extends the polymer chain and regenerates the radical at the new chain end. This process repeats, leading to the formation of a long polymer chain. libretexts.org

The kinetics of this process are influenced by several factors, including monomer viscosity, temperature, and the concentration of reactants. nist.govoipub.com The polymerization rate is directly proportional to the monomer concentration and the square root of the initiator concentration. libretexts.org

Termination of the growing polymer chains can occur through two primary mechanisms:

Combination: Two growing polymer radicals react to form a single, non-reactive polymer chain. youtube.com

Disproportionation: A hydrogen atom is transferred from one polymer radical to another, resulting in two terminated chains, one with a saturated end and the other with an unsaturated end.

The dynamics of chain-growth polymerization for dimethacrylates like this compound are often characterized by autoacceleration, also known as the gel effect, which is a significant deviation from ideal polymerization kinetics. wikipedia.org

Role of Oxygen Inhibition and Mitigation Strategies

A significant challenge in the free-radical polymerization of dimethacrylates, including this compound, is oxygen inhibition. nih.govradtech.org Molecular oxygen can interact with the initiating and propagating radicals to form peroxy radicals. radtech.org These peroxy radicals are much less reactive towards the monomer's double bonds and thus significantly slow down or completely inhibit the polymerization process, particularly at the surface exposed to air. nih.govradtech.org This can result in a tacky, under-cured surface layer. radtech.org

Recent research has highlighted the beneficial role of zirconium complexes in mitigating oxygen inhibition. researchgate.net Zirconium compounds can act as oxygen scavengers by reacting with the unreactive peroxy radicals to regenerate active radicals that can continue the polymerization chain. researchgate.net This mechanism effectively reduces the concentration of inhibitory species and allows for more complete curing, even in the presence of air. researchgate.net

Several strategies can be employed to overcome oxygen inhibition:

Inert Atmosphere: Conducting the polymerization under an inert atmosphere, such as nitrogen, physically excludes oxygen from the system. radtech.org

Increased Initiator Concentration: A higher concentration of initiator generates a larger number of radicals, which can help to consume the dissolved oxygen more quickly. radtech.org

Use of Oxygen Scavengers: Additives such as phosphines and thiols can be incorporated into the formulation to react with and consume oxygen. radtech.org As mentioned, zirconium compounds themselves can serve this purpose. researchgate.net

High-Intensity Light Curing: Using a high-intensity light source can generate radicals at a faster rate than oxygen can diffuse into the system, thereby overcoming the inhibition effect.

The effectiveness of these strategies depends on the specific formulation and curing conditions. The inclusion of zirconium in the dimethacrylate monomer itself may provide an inherent advantage in overcoming oxygen inhibition.

Crosslinking and Network Formation in this compound

The bifunctional nature of the dimethacrylate groups in this compound allows for the formation of a densely crosslinked, three-dimensional polymer network upon polymerization. nih.govnih.gov This network structure is responsible for the desirable mechanical properties of the final material. The process of network formation is complex and is characterized by several phenomena that influence the final polymer structure and properties. researchgate.net

Gel Effect and Autoacceleration Phenomena

The onset of the gel effect is typically observed at a certain conversion level and is characterized by a sharp increase in the rate of polymerization and a corresponding exotherm. nist.gov The gel effect leads to the formation of high molecular weight polymers and a broader molecular weight distribution. wikipedia.org The point at which the system transitions from a viscous liquid to a solid-like gel is known as the gel point.

Reaction Diffusion Control and Incomplete Conversion

As the crosslinked network continues to form and the system approaches a glassy state, the mobility of all species, including the monomer molecules, becomes severely restricted. nih.govnist.gov At this stage, the propagation step, which was previously controlled by the chemical reactivity of the species, becomes limited by the rate at which the reactants can diffuse through the increasingly rigid network. nist.gov This is known as reaction-diffusion control. nist.govscispace.com

The transition to reaction-diffusion control leads to a decrease in the polymerization rate, a phenomenon known as autodeceleration. nist.gov Ultimately, the polymerization may cease before all the monomer has been consumed because the reactive species become trapped in the glassy matrix and are unable to reach each other. nih.gov This results in incomplete conversion of the methacrylate (B99206) double bonds, with a certain percentage of unreacted monomer remaining in the final polymer network. mdpi.commdpi.com The final degree of conversion is a critical parameter as it influences the mechanical properties, chemical stability, and biocompatibility of the material. nih.gov

Factors that can influence the final degree of conversion include:

Monomer Structure: The flexibility and mobility of the monomer backbone can affect its ability to diffuse in the later stages of polymerization. nist.gov

Curing Temperature: Higher temperatures can increase molecular mobility and lead to a higher final conversion. oipub.com

Light Intensity: In photopolymerization, higher light intensity can lead to a faster initial reaction rate, which may trap radicals earlier and potentially limit the final conversion. oipub.com

The heterogeneous nature of the network formation, with the early formation of microgel domains, also contributes to the phenomenon of incomplete conversion. nih.gov

Formation of Microgel Agglomerates and Network Heterogeneity

The radical polymerization of dimethacrylate monomers is a complex process that leads to the formation of a spatially heterogeneous network structure. researchgate.netnih.gov This process involves several characteristic phenomena, including autoacceleration (the gel effect), autodeceleration, and reaction-diffusion controlled termination. researchgate.net A key feature of this polymerization is the formation of microgel agglomerates—clusters of highly crosslinked polymer with a high degree of cyclization, which are suspended in a less crosslinked matrix. researchgate.netnih.gov

The process begins with the formation of primary chains which, due to the presence of two vinyl groups on each monomer, quickly engage in intramolecular and intermolecular crosslinking reactions. Intramolecular cyclization, where a radical on a growing chain reacts with a pendant double bond on the same chain, leads to the formation of microgel zones. researchgate.net These initial, highly crosslinked regions are rich in trapped radicals and unreacted pendant methacrylate groups. As the polymerization proceeds, these microgels act as nuclei, growing and eventually coalescing.

This mechanism results in a network architecture that is inherently heterogeneous, consisting of densely crosslinked microgel domains interspersed with more flexible, less crosslinked regions. researchgate.netnih.gov The bulk vitrification of the material does not occur until the crosslink density in the regions between the microgels reaches a critical point where molecular mobility is severely restricted. nih.gov The presence of this compound is expected to significantly influence this process. The rigid, ionic character of the zirconium center would likely restrict the mobility of the monomer and the growing polymer chains, potentially promoting earlier onset of microgel formation and increasing the heterogeneity of the final network.

Copolymerization Studies with Other Monomers

This compound can be copolymerized with various other vinyl monomers to tailor the properties of the resulting polymer network. The incorporation of a metal-containing monomer like this compound into a polymer structure is a strategy to enhance properties such as thermal stability, mechanical strength, and refractive index. Copolymerization studies often involve common dimethacrylates used in dental and industrial applications, such as Bis-GMA (2,2-bis[4-(2-hydroxy-3-methacryloyloxypropoxy)phenyl]propane) or TEGDMA (triethylene glycol dimethacrylate), to understand how the zirconium species affects network formation and final material characteristics. nist.govsemanticscholar.org

The kinetics of dimethacrylate copolymerization are profoundly influenced by the structure of the comonomers, particularly their viscosity, flexibility, and reactivity. nist.govsemanticscholar.org In typical dimethacrylate systems, such as Bis-GMA/TEGDMA copolymers, the individual characteristics of each monomer play a distinct role. nist.gov Bis-GMA is a large, rigid, and highly viscous monomer that can form strong hydrogen bonds, while TEGDMA is a smaller, more flexible, and less viscous diluent monomer. mdpi.commdpi.com

When copolymerized, this compound would act as a rigid, non-flexible crosslinking agent. Its bulky, inorganic core would significantly increase the local viscosity and restrict chain mobility, similar to the effect of Bis-GMA but with the added influence of the ionic metal center. This would likely slow down the propagation rate and lead to an earlier transition to a reaction-diffusion controlled state, potentially lowering the final degree of conversion compared to systems with more flexible comonomers.

Table 1: Influence of Monomer Structure on Polymerization Kinetics

Monomer FeatureExample MonomerImpact on Polymerization
High Viscosity & Rigidity Bis-GMAReduces chain mobility, can lead to earlier autoacceleration and lower final conversion. mdpi.com
Low Viscosity & Flexibility TEGDMAIncreases mobility of reacting species, allowing for higher degrees of conversion. mdpi.commdpi.com
Hydrogen Bonding Capability Bis-GMA, UDMAIncreases initial viscosity and can create physical crosslinks, stiffening the network. nih.govnih.gov
Bulky Inorganic Core This compoundExpected to severely restrict chain rotation and mobility, increasing network heterogeneity.

The incorporation of this compound into a copolymer network has a direct and significant impact on its final architecture. As a tetrafunctional crosslinker (assuming both methacrylate groups and the zirconium center can act as junction points), it fundamentally alters the topology of the polymer.

Increased Crosslink Density : The primary role of a dimethacrylate monomer is to form crosslinks. The zirconium atom acts as a rigid, central point from which polymer chains radiate, leading to a higher effective crosslink density compared to more flexible organic dimethacrylates of similar molecular weight. nih.gov This increased density results in a stiffer, more brittle material with a higher glass transition temperature (Tg). Studies on zirconium-methacrylate oxoclusters in epoxy networks have shown that the inclusion of the zirconium species significantly increases the Tg of the material. researchgate.net

Formation of Hybrid Organic-Inorganic Domains : At a nanoscale level, the presence of the zirconium centers leads to the formation of a hybrid polymer. The zirconium atoms can act as nodes, creating inorganic-rich domains within the organic polymer matrix. This can affect properties like refractive index and thermal conductivity. Research on zirconium-methacrylate oxoclusters has demonstrated that their dispersion can significantly increase the refractive index of a polymer matrix. researchgate.net

Polymerization Catalysis and Promotion by Zirconium(IV) Species

Zirconium(IV) complexes are recognized as highly effective catalysts and promoters in various types of polymerization, particularly for olefins and lactides. nih.govnih.govacs.org While the methacrylate groups of this compound are designed to participate directly in free-radical polymerization, the zirconium(IV) center itself can influence or even catalyze polymerization reactions under certain conditions.

In the context of olefin polymerization, cationic Zirconium(IV) complexes, often activated by co-catalysts, are known to be the true active species. units.it These highly electrophilic metal centers can coordinate and activate monomer molecules, facilitating their insertion into a growing polymer chain. nih.govacs.org For instance, Zr(IV) catalysts supported by amine tris(phenolate) ligands have shown remarkable activity in the ring-opening polymerization of lactides, in some cases outperforming traditional tin-based catalysts. nih.gov

While free-radical polymerization of methacrylates does not typically proceed via the same organometallic insertion mechanism as olefin polymerization, the Zirconium(IV) species can still play a promotional role. The Lewis acidic nature of the Zr(IV) center could potentially:

Interact with initiators or other components in the resin system, influencing the rate of radical generation.

Coordinate with the carbonyl groups of methacrylate monomers, altering their electronic structure and reactivity.

Participate in redox reactions if a suitable redox-initiating system (e.g., peroxide and a reducing agent) is used, thereby promoting the formation of initiating radicals.

The oxidation state of zirconium can be crucial; for example, Zr(III) complexes used in some systems are believed to be oxidized to the catalytically active Zr(IV) species during the polymerization process. acs.org This demonstrates the versatile role that zirconium species can play in initiating and controlling polymer chain growth.

Table 2: Examples of Polymerization Catalyzed by Zirconium(IV) Species

Catalyst TypeMonomerType of PolymerizationReference
Cationic Zr(IV) Salan ComplexesOlefins (e.g., Propene)Homogeneous-phase coordination nih.gov
Zr(IV) Amine Tris(phenolate) ComplexesLactidesImmortal ring-opening polymerization nih.gov
Zr(III) Allyl Complexes (oxidized to Zr(IV))Propylene, EthyleneCoordination polymerization acs.org

Advanced Spectroscopic and Structural Characterization of Zirconium Iv Dimethacrylate Polymers

Vibrational Spectroscopy for Molecular Structure Elucidation

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, provides critical insights into the chemical bonding and functional groups present in zirconium(IV) dimethacrylate polymers. These methods are particularly effective for monitoring the polymerization process and identifying the coordination between the zirconium metal center and the dimethacrylate ligand.

FTIR spectroscopy is a fundamental tool for characterizing this compound polymers by identifying characteristic vibrational modes of the organic methacrylate (B99206) backbone and the inorganic zirconium-oxygen linkages. nih.govmdpi.com The technique is highly sensitive to changes in chemical structure, making it ideal for monitoring the extent of polymerization. sciforum.net This is typically achieved by observing the decrease in the intensity of absorption bands associated with the methacrylate C=C double bond. nih.govmdpi.com

Key vibrational bands in the FTIR spectra of this compound systems include:

C=C Stretching: The stretching vibration of the methacrylate vinyl group, typically observed around 1637 cm⁻¹, is a primary indicator of unreacted monomer. nih.govnih.gov Its diminishing intensity during polymerization is used to calculate the degree of conversion. mdpi.comsciforum.net

C=O Stretching: The carbonyl group of the methacrylate ester exhibits a strong absorption band around 1717-1720 cm⁻¹. researchgate.netresearchgate.net Shifts in the position of this band can indicate coordination with the zirconium atom or changes in the local electronic environment.

C-O Stretching: The C-O stretching vibrations of the ester group are typically found in the 1100-1320 cm⁻¹ region. nih.govresearchgate.net

Zr-O Vibrations: The formation of zirconium-oxygen bonds, either as Zr-O-C linkages from the methacrylate ligand or as part of a zirconium-oxo cluster core, gives rise to characteristic bands in the lower frequency region of the spectrum, typically between 450 cm⁻¹ and 700 cm⁻¹. researchgate.net For instance, deformation vibrations of Zr-O bonds have been noted around 486-507 cm⁻¹. researchgate.net The formation of Si-O-Zr bonds in related hybrid sol-gel coatings is indicated by characteristic bands at 850, 965, and 1065 cm⁻¹. researchgate.net

The analysis of these bands allows for a detailed understanding of the covalent network structure of the polymer.

Table 1: Characteristic FTIR Absorption Bands for this compound and Related Compounds

Wavenumber (cm⁻¹)Vibrational ModeSignificance in Structural AnalysisReference
~1720C=O Stretching (Ester)Indicates the presence of the methacrylate carbonyl group. Shifts can imply coordination to Zr. researchgate.netresearchgate.net
~1637C=C Stretching (Vinyl)Monitors the presence of unreacted monomer; used to quantify the degree of conversion. nih.govnih.gov
1300-1320C-O StretchingCharacteristic of the ester linkage in the dimethacrylate backbone. nih.gov
~948=CH₂ WaggingCorrelates with the methacrylate double bond. nih.gov
~816=CH₂ TwistingAnother indicator of the methacrylate vinyl group. nih.govresearchgate.net
450-700Zr-O VibrationsConfirms the presence of the inorganic component and its bonding within the polymer matrix. researchgate.net

Raman spectroscopy serves as a powerful complementary technique to FTIR for the analysis of this compound polymers. nih.gov It is particularly advantageous for studying polymerization kinetics in bulk samples with minimal preparation. nih.govnih.gov The C=C stretching vibration in the methacrylate group, which is strong and well-defined in the Raman spectrum (around 1640 cm⁻¹), provides an excellent probe for monitoring the degree of conversion. nih.gov

Confocal Raman microscopy allows for spatially resolved chemical analysis, enabling the investigation of structural homogeneity and the distribution of different chemical species within the polymer network. This is particularly useful for identifying regions with varying degrees of polymerization or different coordination environments of the zirconium center.

Key features in the Raman spectra of dimethacrylate-based polymers include:

A strong band near 1640 cm⁻¹ corresponding to the C=C stretching mode. nih.gov

Bands in the 1400-1500 cm⁻¹ region associated with CH₂ and CH₃ deformation modes.

A band around 1720 cm⁻¹ from the C=O stretching vibration, although it is often weaker and broader than in the FTIR spectrum.

The comparison of FTIR and Raman data provides a more complete picture of the vibrational properties of the polymer, as some modes may be more active in one technique than the other due to molecular symmetry and selection rules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for providing detailed atomic-level information about the structure, dynamics, and connectivity in this compound polymers. Both solution-state and solid-state NMR methods are employed to probe the different components of these hybrid materials.

Solution-state NMR, primarily ¹H NMR, is valuable for characterizing the precursor this compound monomer and soluble oligomeric species. It can confirm the chemical structure of the organic ligand and provide information about its purity. In studies of related zirconium oxo clusters stabilized by carboxylate ligands, ¹H NMR is used to analyze the ligand environment around the inorganic core. chemrxiv.org For this compound, ¹H NMR spectra would be expected to show characteristic resonances for the vinyl protons (typically 5.5-6.5 ppm) and the methyl and methylene (B1212753) protons of the methacrylate backbone. d-nb.info The integration of these signals can be used to confirm the molecular structure.

Due to the insoluble and highly cross-linked nature of the final polymer, solid-state NMR (ssNMR) is the primary NMR technique for its structural characterization. copernicus.org Cross-polarization magic-angle spinning (CP/MAS) experiments are commonly used to enhance the signal of less abundant nuclei and to obtain high-resolution spectra of solids. nih.govoatext.com

¹³C NMR: Solid-state ¹³C NMR provides detailed information about the carbon framework of the polymer. nih.gov Resonances for the carbonyl, vinyl, quaternary, and aliphatic carbons of the dimethacrylate units can be resolved. auremn.org The disappearance of the vinyl carbon signals and the appearance of new aliphatic carbon signals after polymerization provide a direct measure of the degree of conversion. Furthermore, changes in chemical shifts can indicate the proximity of the organic components to the inorganic zirconium centers. oatext.com For example, broadening of signals in ¹³C CP/MAS spectra can suggest an increase in structural heterogeneity at the polymer-zirconia interface. oatext.com

²⁹Si NMR: In cases where silane (B1218182) coupling agents or silicon-containing precursors are incorporated into the polymer network (e.g., in hybrid sol-gel materials), ²⁹Si NMR is crucial. It can identify and quantify different silicon environments (e.g., T¹, T², T³ species), providing insights into the degree of condensation and the formation of Si-O-Si and Si-O-Zr linkages. researchgate.net

⁹¹Zr NMR: Direct detection of zirconium via ⁹¹Zr NMR is challenging due to its quadrupolar nature and low gyromagnetic ratio, which result in very broad signals. However, when successful, it can provide direct information about the coordination environment of the zirconium atoms within the polymer network, distinguishing between different coordination numbers and geometries.

Table 2: Representative ¹³C Solid-State NMR Chemical Shifts for Methacrylate-Based Polymers

Carbon TypeTypical Chemical Shift Range (ppm)Structural InformationReference
Carbonyl (C=O)177-181Ester group of the methacrylate unit. nih.govauremn.org
Quaternary Carbon (C-COO)~52Carbon atom attached to the ester group. nih.gov
Methylene (CH₂)~45Backbone methylene groups. nih.govauremn.org
Methyl (α-CH₃)~17Methyl group attached to the polymer backbone. nih.govauremn.org

X-ray Diffraction Techniques

X-ray diffraction (XRD) is the principal method for investigating the long-range crystalline order in materials. In the context of this compound polymers, XRD is used to determine whether the material is amorphous, semi-crystalline, or crystalline.

For highly cross-linked dimethacrylate polymers, the resulting network is typically amorphous, leading to broad, diffuse scattering patterns in the XRD data rather than sharp Bragg peaks. youtube.com These broad halos are characteristic of the lack of long-range periodic order. The position of the main amorphous halo can, however, provide information about the average inter-chain spacing within the polymer network. youtube.com For example, in related PMMA-ZrO₂ nanocomposites, a broad peak around 2θ = 13-14° is characteristic of the amorphous PMMA matrix. researchgate.net

If the zirconium centers were to form well-defined crystalline domains of zirconium oxide (ZrO₂) within the polymer, sharp diffraction peaks corresponding to the specific crystalline phase of ZrO₂ (e.g., tetragonal or monoclinic) would be superimposed on the amorphous polymer background. researchgate.net Therefore, XRD is a critical tool for assessing the dispersion of the inorganic component and identifying any phase separation or crystallization phenomena within the hybrid material.

Powder X-ray Diffraction (XRD) for Crystalline Phases

Powder X-ray Diffraction (XRD) is a critical technique for analyzing the crystalline phases of materials derived from this compound. This method provides insights into the crystal structure, phase composition, and crystallinity of synthesized powders and polymers.

In the synthesis of mesoporous zirconia using a poly(methyl methacrylate) template, XRD analysis is employed to identify the crystalline phases of the final product. For instance, mesoporous zirconia synthesized via a sol-gel method exhibited four distinct diffraction peaks at 2θ values of 30.55°, 35.40°, 50.70°, and 60.35°. nih.gov These peaks correspond to the (111), (200), (220), and (311) diffraction planes of tetragonal zirconia, confirming the absence of the monoclinic zirconia phase. nih.gov Similarly, XRD is used to characterize Zircaloy-4, a zirconium alloy, revealing its hexagonal close-packed α-phase at room temperature. scirp.org Upon oxidation at high temperatures, XRD patterns show the formation of both monoclinic and tetragonal zirconia phases, with the intensity of their respective peaks increasing with temperature. scirp.org

The technique is also instrumental in monitoring the synthesis of porous zirconium dicarboxylates. The exchange of methacrylate ligands with dicarboxylic acids can be followed using ex situ XRPD analysis, which helps in understanding the formation of the desired metal-organic framework (MOF) architecture. researchgate.net Furthermore, XRD data can be used to estimate the average crystallite size of nanoparticles using the Debye-Scherrer equation, providing control over particle size during synthesis. researchgate.netjournalijar.com For example, the mean particle size of a Zr muconate phase was shown to increase from approximately 40 nm to 150 nm over 5 hours of synthesis at room temperature, as determined by XRPD analysis. researchgate.net

The table below summarizes characteristic XRD peaks for zirconia phases identified in related materials.

2θ Angle (°)Miller Indices (hkl)Crystalline PhaseReference
30.55(111)Tetragonal Zirconia nih.gov
35.40(200)Tetragonal Zirconia nih.gov
50.70(220)Tetragonal Zirconia nih.gov
60.35(311)Tetragonal Zirconia nih.gov

Single-Crystal X-ray Diffraction for Molecular Structures

Single-crystal X-ray diffraction provides precise, atomic-level detail about the three-dimensional arrangement of atoms in a crystalline solid. youtube.comcarleton.edu This technique has been fundamental in elucidating the molecular structures of various oxozirconium (B3365124) methacrylate clusters.

The reaction of Zr(OnPr)4 with methacrylic acid can yield crystalline clusters such as Zr6(OH)4O4(OMc)12 and Zr4O2(OMc)12 (where OMc is methacrylate). semanticscholar.orgkuleuven.be Single-crystal X-ray analysis of the Zr6(OH)4O4(OMc)12 cluster revealed that the six zirconium atoms form an octahedron. semanticscholar.orgkuleuven.be In this structure, each zirconium atom is coordinated by eight oxygen atoms in a square-antiprismatic geometry. semanticscholar.org The methacrylate ligands exhibit both chelating and bridging coordination modes. semanticscholar.org

For the tetranuclear cluster, Zr4O2(OMc)12, the zirconium atoms are arranged in a distorted butterfly formation. semanticscholar.org The coordination geometry around the zirconium atoms is either square-antiprismatic or capped octahedral. semanticscholar.org An isomer of this cluster with a planar rhombic arrangement of the four zirconium atoms has also been identified. kuleuven.be The structural determination of these clusters is crucial for understanding how these molecular building blocks can be used in the synthesis of larger, porous materials like the UiO-66 architecture through ligand exchange. researchgate.netresearchgate.net

The table below details crystallographic data for a related hexanuclear zirconium acetate (B1210297) cluster, illustrating the type of information obtained from single-crystal diffraction analysis. hzdr.de

ParameterValue
CompoundZr6(µ3-O)4(µ3-OH)4(CH3COO)12·8.5H2O
Crystal SystemNot Specified
Space GroupNot Specified
Key FeatureHexameric Zr Cluster
Reference hzdr.de

Electron Microscopy for Morphological Analysis

Scanning Electron Microscopy (SEM) for Surface and Fracture Morphology

Scanning Electron Microscopy (SEM) is utilized to investigate the surface topography and morphology of materials containing zirconium methacrylate derivatives. In studies of polymer-grafted MOFs, SEM images reveal the size and shape of the crystalline structures. For example, the pristine UiO-66-NH2 MOF shows cubic crystals ranging from approximately 60 to 220 nm in diameter. researchgate.net After grafting with a polymer, the morphology changes, with the MOF nanoparticles becoming well-embedded within the polymer matrix. researchgate.net

SEM coupled with energy-dispersive X-ray spectroscopy (EDS) can also confirm the elemental composition and distribution within the material. nih.gov When examining composites, SEM analysis reveals the dispersion of filler particles and the presence of agglomerates. In polymethyl methacrylate (PMMA) composites reinforced with zirconia nanoparticles, SEM can show how evenly the nanoparticles are distributed. Aggregations of nanoparticles can act as stress concentration points, which negatively impacts the material's mechanical properties. mdpi.com The morphology observed can be attributed to the strong affinity between the MOF or nanoparticle filler and the surrounding polymer. researchgate.net

Transmission Electron Microscopy (TEM) for Nanoscale Features

Transmission Electron Microscopy (TEM) offers higher resolution than SEM, enabling the visualization of internal structures and nanoscale features. TEM is used to characterize the pore structure of mesoporous zirconia, where images can show numerous spherical pores with sizes in the range of 2-6 nm. nih.gov This data often correlates well with results from nitrogen adsorption-desorption analysis. nih.gov

In hybrid materials, TEM is essential for observing the distribution of zirconia nanocrystals within a polymer matrix. sciencepg.comresearchgate.net For PMMA/ZrO2 composites, TEM can visualize the dispersion of ZrO2 nanocrystals, confirming whether they are present as single-crystal cores in "core-shell" nanoparticles or as larger aggregates. sciencepg.com In studies of epoxy systems modified with zirconium-methacrylate oxoclusters, TEM analysis of ultramicrotomed thin sections (around 60 nm thick) shows the distribution of the nanoparticles in the epoxy matrix, confirming that dispersing the oxocluster in the anhydride (B1165640) hardener leads to better dispersion in the final cured nanocomposite. researchgate.net High-resolution TEM (HR-TEM) can even resolve the zirconia nanocrystallites themselves, showing particles of 2–4 nm within a hybrid matrix. mdpi.com

Other Spectroscopic Characterization Methods

UV-Visible Spectroscopy

UV-Visible (UV-Vis) spectroscopy is employed to investigate the optical properties of this compound-containing polymers and composites. This technique measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum.

In PMMA/ZrO2 nanocomposite films, UV-Vis absorption analysis shows that the absorption onset of the PMMA films shifts towards longer wavelengths as the content of ZrO2 nanofillers increases. researchgate.net This indicates a change in the electronic structure and optical band gap of the material. The optical absorption spectrum of zirconia nanostructures typically shows strong and prominent absorption peaks in the UV region, often around 290 nm, which can be attributed to the O²⁻ → Zr⁴⁺ charge transfer transition. researchgate.net The exact position of the absorption peak can vary depending on the synthesis conditions and the resulting crystalline phase and particle size. researchgate.net

UV-Vis spectroscopy is also a valuable tool for assessing the transparency of hybrid materials. For epoxy nanocomposites containing zirconium-methacrylate oxoclusters, spectroscopy in the 400–800 nm range is used to confirm the high optical transparency of the resulting materials, which is a desirable property for applications such as LED encapsulants. researchgate.net Similarly, for zircon-filled PMMA composites, UV-Vis spectra can be used to evaluate their optical properties. researchgate.net

The table below presents typical absorption peak data for zirconia-containing materials.

MaterialAbsorption Peak Wavelength (nm)Corresponding Photon Energy (eV)Reference
Zirconia Nanostructure (Sample A)~2884.30 researchgate.net
Zirconia Nanostructure (Sample C)~2924.25 researchgate.net
Zirconia Nanostructure (Sample D)~2904.28 researchgate.net

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemistry

X-ray Photoelectron Spectroscopy (XPS) is a highly sensitive surface analysis technique used to determine the elemental composition and chemical states of atoms within the top 3-10 nanometers of a material. rsc.org For this compound polymers, XPS provides crucial insights into the surface integrity, the presence of contaminants, and the bonding environment of zirconium, oxygen, and carbon atoms, which collectively define the material's surface chemistry.

The analysis involves irradiating the polymer surface with a monochromatic X-ray source, typically Al Kα (1486.6 eV), which causes the emission of core-level electrons. rsc.org The kinetic energy of these emitted photoelectrons is measured, and their binding energy is calculated. The binding energy is a unique characteristic of each element and is sensitive to the local chemical environment, allowing for the differentiation of oxidation states and functional groups. acs.org

In the XPS spectrum of a this compound polymer, high-resolution scans of the Zr 3d, O 1s, and C 1s regions are of primary interest.

Zirconium (Zr 3d): The Zr 3d spectrum is expected to show a doublet (Zr 3d₅/₂ and Zr 3d₃/₂) corresponding to the +4 oxidation state of zirconium. The precise binding energy can confirm the formation of Zr-O bonds within the polymer network.

Oxygen (O 1s): The O 1s spectrum is typically complex and can be deconvoluted into multiple peaks. These peaks correspond to oxygen atoms in different chemical environments, such as the zirconium-oxide (Zr-O) linkages, the carbonyl group (C=O) of the methacrylate, and the ester linkage (C-O-C).

Carbon (C 1s): The C 1s spectrum can also be resolved into several components, reflecting the different types of carbon bonding in the dimethacrylate structure. Key components include C-C/C-H bonds in the polymer backbone, C-O bonds of the ester group, and the O-C=O of the carboxylate function. dntb.gov.ua

By analyzing the binding energies and the relative atomic concentrations of these elements, XPS can verify the successful polymerization at the surface and assess the distribution and chemical state of the zirconium cross-linking sites.

Table 1: Representative Binding Energies for this compound Polymer Surface Analysis by XPS Note: These values are representative and can vary slightly based on the specific polymer morphology and instrument calibration.

ElementOrbitalChemical State / Functional GroupRepresentative Binding Energy (eV)
ZirconiumZr 3d₅/₂Zr(IV) in Zr-O network~182.5 - 183.5
ZirconiumZr 3d₃/₂Zr(IV) in Zr-O network~184.9 - 185.9
OxygenO 1sZr-O ~530.5 - 531.5
OxygenO 1sC=O (Carbonyl)~531.8 - 532.5
OxygenO 1sC-O -C (Ester)~533.0 - 533.8
CarbonC 1sC -C / C -H~284.8 - 285.0
CarbonC 1sC -O (Ester)~286.5 - 287.0
CarbonC 1sO-C =O (Carboxylate)~288.5 - 289.0

X-ray Absorption Spectroscopy (EXAFS) for Local Coordination

Extended X-ray Absorption Fine Structure (EXAFS) is a powerful technique for probing the local atomic structure around a specific element. Unlike diffraction methods that require long-range order, EXAFS can provide detailed information about the coordination environment of selected atoms in both crystalline and amorphous materials, making it ideal for studying the structure of polymers. researchgate.netillinois.edu For this compound polymers, EXAFS measurements at the Zirconium K-edge are used to determine the coordination number, bond distances, and identity of the atoms in the immediate vicinity of the Zr(IV) ions. researchgate.net

The analysis provides information on the local geometry of the zirconium centers that act as cross-links within the polymer network. Experimental studies on various Zr(IV) complexes have shown that the Zr⁴⁺ ion is typically coordinated by oxygen atoms. acs.orgnih.gov In aqueous environments, the Zr⁴⁺ aquo ion is coordinated with eight water molecules, with an average Zr-O bond distance of approximately 2.2 Å. acs.orgnih.gov

Within the this compound polymer, the zirconium atom is expected to be coordinated to the oxygen atoms of the methacrylate carboxylate groups. EXAFS analysis can precisely measure this Zr-O bond length and determine the number of coordinating oxygen atoms, known as the coordination number. This data is critical for understanding the geometry of the metal-ligand cross-linking points, which in turn dictates many of the polymer's macroscopic properties. Analysis of the EXAFS signal can reveal the structure of the first coordination shell (e.g., Zr-O) and sometimes subsequent shells (e.g., Zr---C).

Table 2: Typical Local Coordination Parameters for Zr(IV) in a Polymer Matrix Determined by EXAFS

Absorbing AtomNeighboring AtomCoordination Number (N)Bond Distance (R) in Ångströms (Å)
Zirconium (Zr)Oxygen (O)6 - 8~2.1 - 2.3

Thermal Analysis (e.g., Thermogravimetric Analysis for Thermal Decomposition Pathways and Structural Evolution)

Thermal analysis techniques are essential for characterizing the thermal stability and decomposition behavior of polymeric materials. Thermogravimetric Analysis (TGA) is particularly valuable for studying this compound polymers as it monitors the mass of a sample as a function of temperature in a controlled atmosphere (e.g., nitrogen or air). lbl.gov The resulting data provides a quantitative measure of thermal stability and reveals the distinct stages of degradation, offering insights into the structural evolution of the polymer upon heating.

The thermal decomposition of this compound polymers typically occurs in multiple stages:

Initial Weight Loss: A minor initial weight loss at lower temperatures (typically below 200°C) is often observed, corresponding to the evaporation of absorbed water or residual solvent from the synthesis process.

Polymer Decomposition: The primary decomposition of the organic dimethacrylate component occurs at higher temperatures. This stage may involve several overlapping processes, including the scission of the ester groups and the breakdown of the main polymer backbone. illinois.edu For polymethacrylate-based materials, this major degradation phase often takes place in the range of 200°C to 500°C.

Final Residue: Due to the presence of zirconium, the polymer does not decompose completely. At high temperatures (above 500-600°C), the organic components are pyrolyzed, leaving behind a stable inorganic residue, primarily zirconium(IV) oxide (ZrO₂). kuleuven.bersc.org The percentage of the final residual mass is a direct indicator of the zirconium content in the original polymer.

Table 3: Representative Thermal Decomposition Stages of this compound Polymer via TGA Note: Temperature ranges are approximate and depend on factors like heating rate and atmosphere.

Decomposition StageTemperature Range (°C)Description of ProcessTypical Weight Loss (%)
150 - 200Loss of adsorbed water and volatile solvents.1 - 5%
2200 - 500Major decomposition of the organic methacrylate polymer backbone and side chains.50 - 70%
3> 500Formation of stable inorganic residue.-
Final Residue > 600Zirconium(IV) oxide (ZrO₂)25 - 45% (of original mass)

Theoretical and Computational Studies of Zirconium Iv Dimethacrylate Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. scholarpublishing.orgmdpi.com It is particularly effective for determining the properties of coordination complexes, including their geometry, bonding, and electronic characteristics. nih.govscielo.org.za DFT calculations have been successfully applied to various Zirconium(IV) complexes to understand their structure and stability. scholarpublishing.orgnih.gov

DFT calculations are instrumental in analyzing the electronic environment of Zirconium(IV) dimethacrylate. By solving the Kohn-Sham equations, this method can determine the distribution of electron density, molecular orbitals, and the nature of the chemical bonds within the molecule. rsc.org

Key analyses include:

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting the reactivity of the complex. The energy gap between the HOMO and LUMO indicates the chemical stability and the energy required for electronic excitation. mdpi.com For instance, in related zirconium complexes, the conduction band is primarily formed by the unoccupied 4d orbitals of the zirconium atom. mdpi.com

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding within the complex, including the nature of the coordinate bonds between the zirconium ion and the oxygen atoms of the dimethacrylate ligands. It quantifies charge transfer between the metal center and the ligands, revealing the extent of covalent versus ionic character in the Zr-O bonds.

Quantum Theory of Atoms in Molecules (QTAIM): This analysis examines the electron density topology to characterize the atomic and bond properties, further elucidating the nature of the interactions within the molecule. nih.gov Studies of electron density distribution in related zirconium systems show clear electron overlap in Zr-Si bonds, indicating covalent character, while Zr-Zr interactions display more metallic features. rsc.org

A primary application of DFT is to determine the most stable three-dimensional structure of a molecule through geometry optimization. scholarpublishing.orgmdpi.com For this compound, this involves finding the arrangement of the dimethacrylate ligands around the central zirconium ion that corresponds to the lowest energy state.

DFT calculations can:

Predict Geometric Parameters: Bond lengths, bond angles, and dihedral angles of the optimized structure can be calculated with high accuracy. scholarpublishing.orgmdpi.com For example, DFT calculations for cubic zirconium dioxide (c-ZrO₂) using the B3LYP functional predicted a Zr-O bond length of 2.21 Å. mdpi.com

Determine Coordination Number and Geometry: Zirconium(IV) can exhibit various coordination numbers, commonly ranging from 6 to 8. nih.govresearchgate.net DFT helps predict the preferred coordination environment, which could be, for example, a distorted octahedral or dodecahedral geometry. nih.gov

Calculate Relative Energies: DFT can be used to compare the stability of different possible isomers or coordination modes. For instance, studies on other Zr(IV) complexes have used DFT to determine that dimeric structures with doubly bridged motifs are more stable than other potential configurations. nih.gov The sum of electronic and zero-point energies, as well as thermal free energies, can be calculated to compare the stability of different compounds. dnu.dp.ua

Below is an interactive table showing representative geometric parameters for a Zirconium(IV) complex as determined by DFT calculations, illustrating the type of data obtained from such studies.

ParameterAtom 1Atom 2Calculated Value (B3LYP)
Bond Length ZrO2.21 Å
Bond Length ZrN2.45 Å
Bond Angle OZrO
Bond Angle NZrN
Note: This data is illustrative of typical values found in DFT studies of eight-coordinate Zr(IV) complexes and is not specific to this compound. nih.gov

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. researchgate.net Unlike DFT, which typically examines static, minimum-energy structures, MD simulations provide a dynamic picture of the system, incorporating temperature and solvent effects. nih.govchemrxiv.org This is crucial for understanding processes like polymerization and the behavior of molecules in solution. nih.gov

The polymerization of dimethacrylate monomers into a highly crosslinked polymer network is a complex process that is well-suited for MD simulation studies. nih.gov While not specific to zirconium-containing systems, these simulations provide a general framework for understanding how this compound might behave during polymerization.

MD simulations can model several key aspects of polymerization:

Network Formation: Simulations can track the formation of covalent bonds as individual monomer units react, showing the evolution of the polymer network from the initial liquid state to a gelled and finally a glassy state. nih.gov

Monomer Conversion: The degree of conversion of the methacrylate (B99206) double bonds can be monitored throughout the simulation, providing insights into the reaction kinetics. mdpi.com

Property Evolution: Physical and mechanical properties of the polymer, such as modulus and shrinkage, can be predicted as a function of the network structure and degree of conversion. nih.gov

In the context of molecularly imprinted polymers (MIPs), the interactions between a template molecule and functional monomers before polymerization are critical for creating selective recognition sites. mdpi.comnih.gov Computational approaches, including MD simulations, can be used to evaluate these crucial pre-polymerization interactions. mdpi.comrsc.org If this compound were used in such a system, MD could elucidate its interaction with a target template.

These simulations can:

Analyze Complex Stability: The strength and stability of the non-covalent complex formed between the template and the monomer can be assessed. mdpi.com It is generally accepted that stronger interactions lead to better imprinting efficiency. scirp.org

Characterize Interaction Types: MD can identify and characterize the specific types of interactions, such as hydrogen bonds or electrostatic interactions, that hold the pre-polymerization complex together. mdpi.com

The following table presents illustrative data from a computational study on cortisol MIPs, showing calculated binding energies between the cortisol template and various functional monomers, which is a key metric for selecting the best monomer. rsc.org

Functional MonomerBinding Energy (kcal/mol) in Gas PhaseBinding Energy (kcal/mol) in Acetonitrile
Methylacrylic acid (MAA) -19.46-10.15
4-vinylpyridine (4VP) -15.82-9.83
Acrylic acid (AA) -14.92-9.51
Acrylamide (AM) -15.93-8.77
2-hydroxyethyl methacrylate (HEMA) -17.02-8.67
Note: This data illustrates the use of computational chemistry to screen template-monomer interactions and is not specific to this compound. rsc.org

While DFT calculations provide a static picture of the most stable coordination geometry, the actual coordination environment around a metal ion in solution is dynamic. nih.govresearchgate.net MD simulations are essential for capturing this dynamic behavior, including ligand exchange and fluctuations in coordination number and geometry. nih.gov

For this compound, MD simulations could reveal:

Ligand Flexibility: The conformational fluctuations of the dimethacrylate ligands while coordinated to the zirconium center can be observed.

Solvent Interaction: The role of solvent molecules in the first and second coordination shells of the zirconium ion can be explicitly modeled. Studies on other Zr(IV) complexes have shown that temperature and solvent effects can drastically alter the coordination structure from what is predicted by DFT in a vacuum. nih.govchemrxiv.org For example, MD simulations have shown that for a Zr(IV)-DFO complex, the stable configuration in solution involves coordination with only two oxygen atoms from the ligand, with water molecules playing a prominent role in filling the ion's coordination shell. nih.gov

Ligand Exchange Dynamics: At certain conditions, coordinated ligands can exchange with free ligands or solvent molecules in the solution. MD can provide insights into the mechanisms and timescales of these exchange processes. rsc.org

Ab Initio and Topological Reactive Molecular Dynamics Approaches

Modern computational methods provide a window into the dynamic processes governing the formation and behavior of this compound polymer networks. Ab initio molecular dynamics (AIMD), reactive molecular dynamics (MD), and topological data analysis (TDA) are at the forefront of these theoretical investigations, each offering unique insights.

Ab Initio Molecular Dynamics (AIMD): This quantum mechanical method calculates the forces acting on atoms from first principles, without relying on empirical parameters. mit.edu This makes it a highly accurate tool for studying chemical reactions, such as the initiation and propagation steps in the polymerization of methacrylate ligands around a zirconium center. AIMD simulations can reveal detailed information about the electronic structure, bond formation and breaking, and the thermodynamics of interfacial reactions. mit.edumit.edu For instance, studies on the hydration of zirconium dioxide (ZrO₂) surfaces using AIMD have detailed the adsorption and dissociation of water molecules, showing how surface zirconium atoms interact with oxygen via their d and p orbitals, respectively. mit.edunih.gov This level of detail is crucial for understanding how this compound might interact with aqueous environments or hydroxyl groups during synthesis and application. Computational studies on small zirconium(IV) hydroxy clusters have used AIMD to determine stable structural motifs, such as the Zr(OH)₂Zr bridging unit, which is fundamental to understanding zirconium-based polymer formation. nih.govnih.gov

Reactive Molecular Dynamics (MD): While AIMD is highly accurate, its computational cost limits its use to relatively small systems and short timescales. Reactive molecular dynamics, often employing force fields like ReaxFF, extends these simulations to larger systems. ReaxFF can model chemical reactions by dynamically changing bonding topologies, allowing for the simulation of complex processes like polymerization, cross-linking, and material degradation. rsc.orgnih.govacs.org For example, ReaxFF has been successfully used to predict the hydrolysis reactions and water stability of metal-organic frameworks (MOFs), which share structural similarities with the coordination environment in this compound polymers. rsc.orgnih.govrsc.org These simulations can elucidate how a polymer network might break down in the presence of water, a critical consideration for materials used in dental restorations or other humid environments. acs.orgresearchgate.net

Computational MethodPrimary Application for this compoundKey Insights ProvidedTypical System Size / Timescale
Ab Initio Molecular Dynamics (AIMD)Reaction mechanisms, electronic structure analysis, interfacial chemistry. mit.eduBond breaking/formation energies, reaction pathways, hydration dynamics. nih.govnih.govHundreds of atoms / Picoseconds
Reactive Molecular Dynamics (e.g., ReaxFF)Large-scale polymerization, cross-linking, degradation simulations. rsc.orgacs.orgNetwork formation, hydrolysis stability, mechanical failure modes. rsc.orgresearchgate.netThousands to millions of atoms / Nanoseconds
Topological Data Analysis (TDA)Characterization of polymer network structure and entanglement. soton.ac.uknih.govQuantification of cross-linking, loops, and their relation to viscoelasticity. nih.govAnalysis of simulation trajectory data

Predictive Modeling for Structure-Property Relationships in this compound Polymers

Predictive modeling aims to establish quantitative structure-property relationships (QSPR), allowing for the design of new polymers with desired characteristics without the need for extensive trial-and-error synthesis. nih.govresearchgate.net By correlating molecular descriptors with macroscopic properties, these models can accelerate materials discovery. researchgate.netllnl.gov

QSPR Models: These models use statistical methods and machine learning to create a mathematical link between features of the polymer's repeating unit and its bulk properties. nih.govresearchgate.net For methacrylate-based polymers, QSPR models have been developed to predict a wide range of properties including glass transition temperature (Tg), refractive index, and even kinetic parameters like the propagation rate coefficient in free-radical polymerization. researchgate.netacs.org Descriptors used in these models can range from simple constitutional indices to more complex quantum-chemical parameters. The development of robust QSPR models for zirconium-containing polymers could enable the rapid screening of different ligand structures to optimize properties like thermal stability or mechanical strength. mdpi.com

Modeling ApproachInput Data (Descriptors)Predicted PropertiesExample Application in Related Systems
QSPR (Statistical Models)Topological indices, constitutional descriptors, quantum-chemical parameters. nih.govGlass transition temperature, refractive index, density, polymerization kinetics. researchgate.netacs.orgPredicting propagation rate coefficients for a wide range of methacrylate monomers. acs.org
Machine Learning (e.g., GCNs)Molecular graph of the repeating unit, fingerprints (e.g., ECFP). nih.govThermal properties (Tg, Tm), mechanical properties (elastic modulus), density. nih.govPredicting Tg for diverse polymer datasets with high accuracy (R² ~ 0.9). nih.gov
Hierarchical ModelingAtomistic structure, mesoscopic network topology. researchgate.netViscoelasticity, large-scale deformation, fracture mechanics. researchgate.netLinking molecular dynamics trajectories to reptation models for predicting linear viscoelastic properties. researchgate.net

Advanced Materials Applications and Performance Research of Zirconium Iv Dimethacrylate

Hybrid Organic-Inorganic Materials Development

Zirconium(IV) dimethacrylate serves as a critical component in the advancement of hybrid organic-inorganic materials. These materials integrate the advantageous properties of both organic polymers, such as flexibility and processability, with the characteristics of inorganic materials, like high refractive index and thermal stability.

Integration into Polymer Matrices

The integration of zirconium-based compounds into polymer matrices has been a significant area of research. Zirconium oxo-clusters, which can be functionalized with methacrylate (B99206) ligands, act as cross-linking agents, forming a three-dimensional network through copolymerization with monomers like 2-hydroxyethyl methacrylate (HEMA). researchgate.net This process results in hybrid materials with enhanced thermal stability and greater rigidity above their glass transition temperature compared to the pure polymer. researchgate.net For instance, hybrids containing 20% and 60% by weight of zirconium oxo-clusters have demonstrated stable behavior after water immersion, with equilibrium swelling of approximately 27% and 18% respectively. researchgate.net

In other applications, zirconium-methacrylate oxoclusters have been dispersed into epoxy resin systems. researchgate.net To improve the interaction between the inorganic cluster and the organic matrix, the epoxy resin can be functionalized with acrylic acid to introduce vinyl groups. researchgate.net The dispersion of these oxoclusters can significantly increase the viscosity of the system and lead to nanocomposites with higher thermal conductivity and glass transition temperatures, particularly when cured with a combination of anhydride (B1165640) and peroxide. researchgate.net The method of dispersion plays a crucial role; dispersing the oxocluster into the hardener can result in materials with higher transparency and better particle distribution compared to dispersion directly into the epoxy matrix. researchgate.net

The reaction of zirconium alkoxides, such as zirconium butoxide or propoxide, with HEMA represents another route to creating these hybrid materials. researchgate.netacs.org These one-step processes can yield homogeneous, transparent, and glassy materials with notable thermal stability and low shrinkage during formation. acs.org

Design of High Refractive Index Films and Coatings

This compound and related zirconium compounds are pivotal in the design of high refractive index films and coatings for optical applications. sol-gel.netsigmaaldrich.com The incorporation of zirconium increases the refractive index of the material due to the high polarizability of Si-O-Zr bonds. sol-gel.netresearchgate.net

A study on methacrylate zirconium siloxane (MZS) hybrid materials demonstrated that the refractive index of the resulting film could be tuned by adjusting the zirconium content. sol-gel.net In this research, an MZS resin was synthesized via a sol-gel reaction of 3-(trimethoxysilyl)propyl methacrylate, diphenylsilanediol, and zirconium n-propoxide chelated with methacrylic acid. sol-gel.net The resulting transparent coating film exhibited a refractive index that increased with zirconium content, reaching up to 1.59. sol-gel.netresearchgate.net

The properties of these high refractive index films are directly related to the concentration of zirconium. The table below illustrates the relationship between zirconium content and the refractive index of MZS hybrimer coating films.

Zirconium Content (atom%)Refractive Index (at 633 nm)
01.56
101.57
201.58
301.59

This is an interactive data table based on the data in the text. researchgate.net

These films are candidates for various optical devices, including optical coatings, micro-lenses, and waveguides, due to their excellent transparency and high refractive index. sol-gel.net The addition of zirconia nanoparticles to UV-curable resins is another strategy to produce coatings with a high refractive index, achieving values as high as 1.716 with 61% ZrO2 content. researchgate.netdic-global.com

Precursors for Nanomaterials and Metal-Organic Frameworks (MOFs)

This compound and its related oxoclusters are valuable precursors in the synthesis of nanomaterials and metal-organic frameworks (MOFs). Their use allows for milder reaction conditions and greater control over the final product's properties. nih.govresearchgate.net

Synthesis of Porous Zirconium(IV) Dicarboxylates

A zirconium methacrylate oxocluster, specifically Zr₆O₄(OH)₄(OMc)₁₂ (where OMc is methacrylate), has been successfully employed as a precursor for the low-temperature synthesis of porous zirconium(IV) dicarboxylates. nih.govresearchgate.net These materials exhibit the UiO-66 architecture, a well-known type of MOF. nih.govresearchgate.net The synthesis involves the exchange of the monocarboxylate methacrylate ligand with dicarboxylic acids like trans,trans-muconic acid or terephthalic acid. nih.govresearchgate.net

This method offers several advantages over traditional solvothermal techniques, including:

Milder Reaction Conditions: The synthesis can be carried out at lower temperatures. researchgate.net

Controlled Crystallization: It allows for better control over the crystallization process. researchgate.net

Tunable Particle Size: The mild conditions enable control over the particle size of the resulting MOF. nih.govresearchgate.net

Attempts to synthesize these materials using other zirconium precursors such as ZrCl₄ often result in poorly crystalline products. rsc.org The use of the pre-formed zirconium methacrylate oxocluster circumvents this issue, leading to highly porous materials with potential applications in gas adsorption, separation, and catalysis. researchgate.net

Particle Size Control in Nanomaterial Synthesis

The use of zirconium methacrylate oxoclusters as precursors provides a significant advantage in controlling the particle size of the synthesized nanomaterials. nih.govresearchgate.net In the synthesis of zirconium muconate MOF at room temperature, the mean particle size was shown to increase over time, demonstrating a controllable growth process. researchgate.net

The following table, derived from X-ray powder diffraction (XRPD) analysis using the Scherrer equation, shows the evolution of the mean particle size of the Zr muconate phase as a function of reaction time at room temperature.

Reaction Time (hours)Mean Particle Size (nm)
140(5)
5150(10)

This is an interactive data table based on the data in the text. researchgate.net

This level of control is crucial for applications where nanoparticle size is a critical parameter, such as in the fabrication of thin films or for drug delivery systems. researchgate.net The sol-gel method is another widely used technique for synthesizing zirconia nanoparticles where precursors like zirconium alkoxides are used, and parameters such as pH and temperature can influence the final particle size and shape. nih.govnih.gov

Research on this compound as a Crosslinking Agent

This compound is recognized for its role as an effective crosslinking agent in the polymerization of vinyl monomers. google.com Crosslinking is the process of forming covalent or ionic bonds between polymer chains, resulting in a more rigid and durable three-dimensional network structure. chempoint.com

The incorporation of a crosslinking agent like zirconium dimethacrylate into a polymer matrix imparts several beneficial properties, including:

Improved Mechanical Strength: The formation of a fixed network restricts the movement of individual polymer chains, making the material more rigid and resistant to deformation. chempoint.com

Enhanced Chemical Resistance: Crosslinking reduces the polymer's tendency to dissolve in organic solvents and improves its resistance to crazing. mdpi.com

Increased Thermal Stability: The interconnected network structure enhances the material's resistance to heat. researchgate.net

A crystallized form of zirconium methacrylate with a defined composition has been developed for use as a crosslinking agent. google.com This allows for reliable dosing and clear solubility in many technically important vinyl monomers. google.com The amount of zirconium methacrylate used can be varied, typically between 0.01% and 40% by weight of the vinyl monomers, to achieve the desired crosslinking density. google.com

The methacrylate groups on the zirconium compound are capable of participating in free-radical polymerization with other vinyl monomers, creating a covalently linked hybrid material. researchgate.netresearchgate.net This is exemplified in the copolymerization of vinyl-substituted zirconium oxo-clusters with HEMA, where the cluster acts as a crosslinking agent, forming a 3D network. researchgate.net The resulting materials show significantly improved rigidity and thermal stability. researchgate.net

Impact on Polymer Network Density and Morphology

The incorporation of this compound into polymer systems significantly influences the resultant network structure. In dimethacrylate-based polymerizations, the network does not form uniformly; instead, it develops through a process of microgel formation. nih.gov Initially, highly crosslinked, dense domains known as microgels are created, which are surrounded by a less-reacted matrix of monomers. nih.gov As the polymerization progresses, these microgel domains grow and coalesce, leading to a spatially heterogeneous network with localized regions of varying crosslink density. nih.govresearchgate.net

The final morphology and network density are dependent on factors such as the concentration of the zirconium compound and the polymerization conditions. A higher concentration of these crosslinking nodes generally leads to a tighter, more densely crosslinked network, which can in turn affect the material's mechanical properties, such as its elastic modulus and hardness. mdpi.com

Influence on Polymerization Shrinkage Phenomena

The magnitude of volumetric shrinkage is directly related to the concentration of reactive double bonds in the initial monomer mixture. mdpi.com Monomers with lower molecular weight, such as triethylene glycol dimethacrylate (TEGDMA), have a higher concentration of methacrylate groups per unit volume and therefore tend to exhibit greater polymerization shrinkage. nih.govnih.gov

Slower polymerization rates have also been shown to produce lower contraction stress, not necessarily by reducing the total shrinkage amount but by allowing for more viscous flow and network rearrangement before the material solidifies, which results in a lower final modulus for the cured resin. scispace.comnih.gov The inclusion of large, rigid structures like zirconium oxoclusters can influence these kinetics and the modulus development, thereby affecting the final stress state. nih.gov

Table 1: Comparison of Volumetric Polymerization Shrinkage in Various Composite Resins
Material Type/NamePrimary Monomer SystemFiller TypeVolumetric Shrinkage (%)
Filtek Z250 (Control)Bis-GMA, Bis-EMA, UDMAZirconia/Silica1.99 ± 0.03 nih.gov
SuprafillBis-GMA, TEGDMA, UDMABarium Silicate (B1173343)1.87 ± 0.01 nih.gov
DefiniteOrmocer (dimethacrylate)Barium Silicate1.89 ± 0.01 nih.gov
SDR (Bulk-fill)Modified UDMA-1.55 researchgate.net
Venus (Bulk-fill)--1.72 researchgate.net
Zr-HybridBis-GMA, TEGDMAZirconia-reinforced Rice HuskLower than Filtek-Z350-XT nih.gov

Degradation Studies of this compound-Containing Materials

The degradation of materials containing this compound in aqueous environments is primarily governed by the chemical stability of its constituent parts: the zirconium-oxygen core and the methacrylate ester linkages. The zirconium oxocluster core, [Zr-O], is known for its general robustness and stability. kuleuven.be However, the organic component of the molecule, the dimethacrylate, contains ester groups that are susceptible to hydrolytic degradation.

The primary mechanism for hydrolytic degradation is the hydrolysis of the ester bonds (R-COO-R'). This reaction involves the cleavage of the ester linkage by water, resulting in the formation of a carboxylic acid (methacrylic acid) and an alcohol. This process can effectively sever the crosslinks within the polymer network, leading to a reduction in mechanical properties, softening of the material, and leaching of degradation byproducts. The rate of this hydrolysis is dependent on environmental factors. lbl.gov While the Zr-O core itself is relatively stable, the stability of the entire hybrid material is often dictated by the weaker organic ester linkages.

The stability of this compound-containing materials is significantly influenced by several environmental factors, most notably pH and temperature.

Temperature: As with most chemical reactions, the rate of hydrolytic degradation increases with temperature. Higher temperatures provide the necessary activation energy for the hydrolysis reaction to proceed more quickly, accelerating the breakdown of the polymer network.

Aqueous Environment: The constant presence of water is a prerequisite for hydrolytic degradation. The degree of water sorption into the polymer matrix can influence the degradation rate, as higher water content provides more reactant to facilitate the hydrolysis of ester bonds.

Adsorption and Separation Science Applications

Zirconium(IV)-based materials have demonstrated significant potential as effective adsorbents for the removal of specific contaminants from aqueous solutions, with a particular emphasis on fluoride (B91410). frontiersin.org The high efficiency of Zr(IV) in capturing fluoride ions stems from the fundamental principles of Lewis acid-base chemistry. frontiersin.org The Zirconium(IV) center is a hard Lewis acid, exhibiting a strong affinity for hard Lewis bases like fluoride (F⁻). frontiersin.org

The primary mechanism of fluoride adsorption onto zirconium-based materials, including those functionalized with dimethacrylate, is ligand exchange. acs.org In an aqueous environment, the zirconium centers on the material's surface are typically coordinated with water molecules or hydroxyl groups (-OH). When fluoride ions are present in the solution, they can readily displace these hydroxyl ligands and form strong coordinate bonds with the zirconium centers (Zr-F). acs.orgnih.gov This interaction is highly favorable, leading to the effective sequestration of fluoride from the water.

The performance of these adsorbents can be influenced by factors such as pH, the presence of competing anions, and the surface area of the material. Adsorption of fluoride is generally more favorable at lower pH values. nih.gov While common anions like chloride and sulfate (B86663) may not significantly interfere, ions such as phosphate (B84403), which also have a strong affinity for Zr(IV), can compete with fluoride for active adsorption sites. researchgate.net Various forms of zirconium-based adsorbents have been developed, including zirconium-impregnated fibers, cross-linked chitosan, and activated carbon, all showing high capacities for fluoride removal. acs.orgnih.govnih.gov

Table 2: Fluoride Adsorption Capacities of Various Zirconium(IV)-Based Adsorbents
Adsorbent MaterialMaximum Adsorption CapacityExperimental Conditions
Zr(IV) Immobilized Cross-linked Chitosan (Zr-CCS)48.26 mg/g303 K, natural pH (6.0) nih.gov
Zr(IV)-impregnated Collagen Fiber2.29 mmol/gpH = 5.5 nih.gov
Zr(IV) complexes of chelating resins (Zr-CMA)Faster adsorption rate than Zr-IDA resin researchgate.net- researchgate.net
Copper–Zirconium–PVA (PCZH) hydrogel beads17.26 ± 0.05 mg g⁻¹pH 6.5, 10 mg L⁻¹ fluoride solution acs.org
Zirconium–PVA (PZH) hydrogel beads31.67 ± 0.05 mg g⁻¹pH 6.5, 10 mg L⁻¹ fluoride solution acs.org

Adsorption Mechanisms and Material Design for Selectivity

This compound, as a hybrid inorganic-organic compound, presents a unique platform for the development of advanced adsorbent materials. The combination of the highly reactive Zirconium(IV) center and the polymerizable methacrylate groups allows for the synthesis of materials with tunable properties tailored for selective adsorption. The design of such materials hinges on a fundamental understanding of the underlying adsorption mechanisms, which are primarily driven by the zirconium component but can be significantly modified by the organic methacrylate matrix.

The primary adsorption mechanisms in materials derived from this compound involve a combination of ion exchange, Lewis acid-base interactions, and surface complexation. frontiersin.org The design of these materials for enhanced selectivity focuses on manipulating the porous structure, functionalizing the polymer backbone, and controlling the surface chemistry.

Adsorption Mechanisms

Ion Exchange: Materials incorporating Zirconium(IV) are well-known for their ion-exchange capabilities. osti.gov In aqueous environments, the zirconium centers form hydrated oxide/hydroxide (B78521) species on the material's surface. These surface hydroxyl groups (Zr-OH) are amphoteric and can participate in anion or cation exchange depending on the solution's pH.

Anion Exchange: In acidic to neutral conditions (pH < Point of Zero Charge), the surface hydroxyl groups become protonated (Zr-OH₂⁺), creating a positively charged surface. This facilitates the adsorption of anions like fluoride (F⁻), phosphate (PO₄³⁻), and arsenate (AsO₄³⁻) through an ion-exchange mechanism where the anions replace water molecules or other counter-ions. frontiersin.orgnih.gov

Cation Exchange: In alkaline conditions (pH > Point of Zero Charge), the hydroxyl groups deprotonate to form Zr-O⁻ sites, creating a negative surface charge that can bind cations, including heavy metals like lead (Pb²⁺), copper (Cu²⁺), and cadmium (Cd²⁺). frontiersin.orgiaea.org

Lewis Acid-Base Interactions: The Zirconium(IV) ion is a hard Lewis acid, exhibiting a strong affinity for hard Lewis bases. This is a key factor in the high selectivity of zirconium-based adsorbents for certain pollutants. frontiersin.org Fluoride, phosphate, and the oxygen atoms in arsenate and chromate (B82759) are all hard Lewis bases, leading to strong, favorable interactions with the Zr(IV) active sites. This mechanism is often the primary driver for the selective removal of these oxyanions from complex aqueous matrices. frontiersin.orgnih.gov

Surface Complexation: Adsorption frequently proceeds via the formation of stable inner-sphere complexes between the target adsorbate and the zirconium centers on the surface. This involves the displacement of surface hydroxyl groups or water molecules and the formation of a direct covalent bond (e.g., Zr-F or Zr-O-P). nih.govacs.org This chemical interaction results in strong binding and is often a rate-controlling step in the adsorption process, contributing to high adsorption capacity and selectivity.

Material Design for Selectivity

The inherent affinity of zirconium for specific anions provides a strong foundation for selectivity. However, material design strategies are crucial for optimizing performance and targeting specific pollutants.

Tuning Porosity and Surface Area: The polymerization of this compound, potentially with other co-monomers, allows for the creation of materials with controlled pore sizes and high specific surface areas. Zirconium methacrylate oxoclusters have been used as precursors to synthesize porous zirconium dicarboxylates, demonstrating the feasibility of this approach. rsc.org A high surface area maximizes the number of accessible active zirconium sites, leading to higher adsorption capacities. The pore size distribution can be tailored to selectively admit target molecules while excluding larger, competing species.

Functionalization of the Polymer Matrix: The versatility of methacrylate chemistry allows for the incorporation of various functional groups into the polymer backbone. Co-polymerization of this compound with functional monomers (e.g., containing amino, sulfonic, or thiol groups) can introduce new adsorption sites. This strategy can enhance selectivity for different classes of pollutants. For example, amino-functionalized zirconia has shown high efficiency for phosphate removal. researchgate.net

Control of Surface Charge: The selectivity of the adsorbent towards anions or cations is strongly dependent on its surface charge, which is governed by the solution pH and the material's point of zero charge (PZC). frontiersin.org For zirconium (hydro)oxides, the PZC is typically in the neutral to slightly acidic range. By modifying the material, for instance by incorporating other metal oxides or functional groups, the PZC can be shifted to optimize the electrostatic attraction for a specific target ion at a given operational pH.

Research Findings and Performance Data

While specific data for adsorbents made purely from this compound is not extensively available, the performance of various zirconium-based materials highlights their potential. The following tables summarize representative findings for zirconium-based adsorbents, illustrating the kinetic and equilibrium behaviors that could be expected from a well-designed this compound-based material.

Table 1: Adsorption Capacities of Various Zirconium-Based Adsorbents for Different Pollutants

Adsorbent MaterialTarget PollutantMaximum Adsorption Capacity (mg/g)Reference
Zirconium-Impregnated Activated Carbon (ZrAC)Reactive Blue 19 Dye506.23 rsc.org
Nano-sized Zirconium PhosphateLead (Pb²⁺)672.5 frontiersin.org
Zirconium Immobilized Cross-linked Chitosan (Zr-CCS)Fluoride (F⁻)48.26 nih.gov
Zirconium–Iron Modified Biochar (Zr–FeBC)Phosphate (P)33.33 mdpi.com
UiO-66(Zr) MOFArsenate303.34 frontiersin.org
Mesoporous Silica (MCM-41)Zirconium(IV)54.91 mdpi.com

Table 2: Adsorption Isotherm Model Parameters for Pollutant Removal by Zirconium-Based Materials

AdsorbentPollutantIsotherm Modelq_max (mg/g)K_L (L/mg) or K_F ((mg/g)(L/mg)^(1/n))Reference
Zr-Impregnated Activated CarbonReactive Blue 19Sips506.23->0.99 rsc.org
Zirconium–Iron BiocharPhosphateFreundlich-3.450.99 mdpi.com
Amino-functionalized ZrO₂Chromium(VI)Langmuir62.5-0.99 researchgate.net
Zirconium Phosphate Modified MembraneLead (Pb²⁺)Langmuir121-- mdpi.com

Table 3: Adsorption Kinetic Model Parameters for Pollutant Removal by Zirconium-Based Materials

AdsorbentPollutantKinetic Modelk₂ (g/mg·min)Reference
Zr-Impregnated Activated CarbonReactive Blue 19Pseudo-Second-Order->0.99 rsc.org
Zirconium–Iron BiocharPhosphatePseudo-Second-Order->0.99 mdpi.com
Mesoporous Silica (KIT-6)Zirconium(IV)Pseudo-Second-Order->0.99 mdpi.com
Polyacrylamide Zirconium(IV) IodateLead (Pb²⁺)Pseudo-Second-Order-- acs.org

Q & A

Q. Basic Research Focus

  • NMR Spectroscopy : Use 1^1H and 13^13C NMR to verify methacrylate group incorporation and quantify residual monomers. For Zr coordination analysis, 91^91Zr NMR (though less common) can probe local electronic environments .
  • FTIR : Identify characteristic C=O (1710–1725 cm1^{-1}) and C-O-C (1150–1250 cm1^{-1}) stretches to confirm ester linkages .
  • GPC/SEC : Determine molecular weight distribution to assess polymerization side reactions .
    Data Validation : Cross-reference results with XRD to detect crystalline impurities and TGA for thermal stability profiles (decomposition onset >200°C indicates high purity) .

How does this compound’s stability vary under hydrolytic or oxidative conditions, and what mechanistic insights explain these behaviors?

Q. Advanced Research Focus

  • Hydrolytic Stability : Under acidic/alkaline conditions, ester bonds may hydrolyze. Use accelerated aging tests (e.g., 70°C/75% RH) with periodic FTIR to track degradation. Zr(IV)’s oxophilicity forms protective Zr-O surface layers, delaying hydrolysis .
  • Oxidative Resistance : Radical scavenging assays (e.g., DPPH) reveal methacrylate groups’ susceptibility to oxidation. Incorporate stabilizers (e.g., hindered phenols) to mitigate chain scission .
    Mechanistic Modeling : DFT calculations can simulate Zr(IV)-ligand interactions to predict bond dissociation energies under stress .

What experimental strategies resolve contradictions in reported catalytic activity of this compound in polymer composites?

Advanced Research Focus
Discrepancies often arise from:

  • Varied Crosslinking Densities : Control monomer/Zr(IV) ratios (e.g., 2:1 to 4:1) and use rheometry to correlate viscosity with network formation .
  • Environmental Interference : Humidity during polymerization alters Zr(IV)’s Lewis acidity. Conduct reactions in inert atmospheres and validate with XPS to assess surface oxidation states .
    Statistical Approach : Apply ANOVA to datasets from replicated experiments, isolating variables (e.g., curing time, initiator type) that significantly impact mechanical properties .

How can researchers formulate high-impact hypotheses about this compound’s role in hybrid materials using frameworks like PICO or FINER?

Q. Methodological Guidance

  • PICO Framework :
    • Population : Hybrid polymer-ceramic composites.
    • Intervention : Incorporation of Zr(IV) dimethacrylate as a crosslinker.
    • Comparison : Traditional dimethacrylates (e.g., bisGMA).
    • Outcome : Enhanced flexural strength (measured via three-point bending tests) .
  • FINER Criteria : Ensure hypotheses are Feasible (e.g., lab-scale synthesis), Interesting (addresses durability gaps), Novel (untested in dental/microelectronics applications), Ethical (non-toxic by design), and Relevant (aligns with sustainable materials trends) .

What advanced computational methods are suited to model this compound’s interaction with organic substrates?

Q. Advanced Research Focus

  • Molecular Dynamics (MD) : Simulate diffusion kinetics of monomers into Zr(IV)-rich domains to predict composite morphology .
  • DFT Calculations : Optimize geometries of Zr(IV)-methacrylate complexes to identify favorable coordination modes (e.g., monodentate vs. bidentate) .
    Validation : Correlate computational findings with EXAFS spectroscopy data to refine force field parameters .

How should researchers design experiments to investigate the biocompatibility of this compound-based biomaterials?

Q. Advanced Research Focus

  • In-Vitro Assays : Use ISO 10993-5 protocols for cytotoxicity testing (e.g., MTT assay on fibroblast cells). Monitor Zr ion leaching via ICP-MS .
  • In-Vivo Models : Implant composites in rodent subcutaneous models; histopathological analysis after 4–12 weeks assesses inflammatory responses .
    Data Interpretation : Apply dose-response curves to establish safe thresholds for Zr(IV) release (<50 ppm recommended) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.